4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKIVUSRYOJGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424565 | |
| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30720-84-4 | |
| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive methodological framework for the complete structure elucidation of the novel heterocyclic compound, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. This document moves beyond a simple recitation of analytical techniques, offering a logically sequenced, multi-pronged approach that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a robust resource for scientists engaged in the characterization of novel chemical entities. We will utilize spectral data from the closely related parent compound, 4-amino-1,2,5-oxadiazole-3-carboxamide, to build a foundational understanding, and then extrapolate the expected spectral signatures of the N-methyl derivative, a common practice in the field for illustrating structure-activity relationships.
Introduction: The Scientific Imperative
The 1,2,5-oxadiazole (furazan) scaffold is a privileged structure in medicinal chemistry, known for its unique electronic properties and its role as a nitric oxide donor in some derivatives. The introduction of amino and carboxamide functionalities, as seen in the target molecule, opens avenues for diverse pharmacological applications. Accurate and unambiguous structure determination is the bedrock of any drug discovery program, ensuring that biological data is correctly attributed to the intended molecular entity. This guide provides the technical narrative for achieving that certainty.
Our investigation will follow a logical progression, starting with the determination of the molecular formula and then systematically assembling the molecular puzzle piece by piece.
Caption: Logical workflow for structure elucidation.
Foundational Analysis: Molecular Formula Determination
Before probing the intricate connectivity of the atoms, the elemental composition must be established. This is a critical first step that provides the molecular formula, a fundamental constraint for all subsequent spectroscopic interpretation.
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an HRMS instrument, typically using electrospray ionization (ESI) for polar molecules like the target compound.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The instrument's high resolving power allows for the determination of the ion's mass to at least four decimal places.
Expected Results & Interpretation: For the parent compound, 4-amino-1,2,5-oxadiazole-3-carboxamide (C₃H₄N₄O₂), the exact mass is 128.0334 Da.[1] The HRMS would be expected to yield an [M+H]⁺ ion at m/z 129.0407. For our target molecule, this compound (C₄H₆N₄O₂), the expected exact mass is 142.0491 Da. The observation of an [M+H]⁺ ion at m/z 143.0564 would provide strong evidence for this molecular formula.
Elemental Analysis
Combustion analysis provides the percentage composition of C, H, and N, which serves as an orthogonal validation of the molecular formula derived from HRMS. For C₄H₆N₄O₂, the theoretical percentages are C: 33.80%, H: 4.25%, and N: 39.42%. Experimental values within ±0.4% of the theoretical values are considered to be in good agreement.
Spectroscopic Deep Dive: Assembling the Structure
With the molecular formula in hand (C₄H₆N₄O₂), we can now employ a suite of spectroscopic techniques to determine the arrangement of these atoms.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational modes of chemical bonds, providing a rapid and effective method for identifying the functional groups present in a molecule.
Protocol:
-
The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
A background spectrum is collected first.
-
A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule. For our target compound, we would anticipate the following key absorption bands, with reference to a similar aminofurazan derivative.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Amino (N-H) | 3500 - 3300 | Asymmetric & Symmetric Stretch |
| Amide N-H | ~3200 | Stretch |
| C-H (methyl) | 2950 - 2850 | Stretch |
| Amide C=O | 1680 - 1640 | Stretch (Amide I band) |
| C=N (oxadiazole) | 1650 - 1550 | Stretch |
| N-H | 1640 - 1550 | Bend |
The presence of strong bands in the N-H and C=O regions would confirm the amino and N-methylcarboxamide functionalities, respectively. The oxadiazole ring vibrations provide further confirmation of the core heterocyclic structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments.
Protocol:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons).
-
Acquire a ¹H NMR spectrum to identify all proton environments.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct one-bond C-H correlations.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton.
Predicted NMR Data and Interpretation for this compound (in DMSO-d₆):
¹H NMR:
-
~7.5-8.5 ppm (broad singlet, 1H): This signal would be assigned to the amide N-H proton. Its broadness is due to quadrupole broadening and exchange with residual water.
-
~6.5 ppm (broad singlet, 2H): This signal corresponds to the two protons of the amino group (-NH₂). Like the amide proton, it will be broad and its chemical shift can be concentration-dependent.
-
~2.8 ppm (doublet, 3H): This signal is characteristic of a methyl group coupled to an N-H proton. The splitting into a doublet (J ≈ 4-5 Hz) is a key indicator of the N-methyl group.
¹³C NMR:
-
~160 ppm: This downfield signal is characteristic of the amide carbonyl carbon (C=O).
-
~150 ppm: This signal would be assigned to the carbon of the oxadiazole ring bearing the amino group (C-NH₂).
-
~140 ppm: This signal corresponds to the other carbon of the oxadiazole ring, attached to the carboxamide group (C-C=O). For a related compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, the ring carbons appear at 143.9 and 147.8 ppm.[3]
-
~26 ppm: This upfield signal is characteristic of the N-methyl carbon (-NH-CH₃).
2D NMR (HSQC & HMBC) - The Decisive Connections:
Caption: Key expected HMBC correlations for structure confirmation.
The HMBC spectrum is the linchpin of the elucidation. The correlation from the N-H proton of the amide to the carbonyl carbon and the C3 carbon of the oxadiazole ring, combined with the correlation from the methyl protons to the carbonyl carbon, unequivocally establishes the N-methylcarboxamide group and its attachment to the heterocyclic ring.
Mass Spectrometry (MS): Fragmentation and Corroboration
While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides information about the molecule's stability and substructures by analyzing its fragmentation pattern.
Protocol:
-
Using an ESI-MS instrument, the [M+H]⁺ ion (m/z 143) is isolated in the first mass analyzer.
-
The isolated ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
The resulting fragment ions are analyzed in the second mass analyzer.
Predicted Fragmentation Pattern: The fragmentation of 1,2,5-oxadiazole derivatives can be complex, but logical losses can be predicted.[2]
-
Loss of CH₃NH₂ (methylamine): A neutral loss of 31 Da from the parent ion to give a fragment at m/z 112, corresponding to the 4-amino-1,2,5-oxadiazole-3-carbonyl cation.
-
Loss of CO: A neutral loss of 28 Da, which is common for amides.
-
Cleavage of the oxadiazole ring: This can lead to a variety of smaller fragments.
Observing these predicted fragments would provide strong corroborating evidence for the proposed structure.
The Gold Standard: Single-Crystal X-ray Diffraction
While the combination of spectroscopic methods provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The PubChem database indicates that a crystal structure for the parent compound, 4-amino-1,2,5-oxadiazole-3-carboxamide, has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the number 800452.[1] This provides a direct, verifiable confirmation of the core scaffold's structure.
Protocol:
-
Grow suitable single crystals of the target compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Process the data and solve the crystal structure using specialized software (e.g., SHELX).
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
The resulting crystal structure would provide irrefutable evidence for the connectivity and stereochemistry of this compound.
Conclusion: A Self-Validating Structural Assignment
By systematically applying this multi-technique approach, we construct a self-validating case for the structure of this compound. HRMS provides the molecular formula. IR identifies the key functional groups. A comprehensive suite of NMR experiments maps the atomic connectivity. MS/MS corroborates the proposed structure through logical fragmentation. Finally, single-crystal X-ray diffraction offers the ultimate, definitive proof. This rigorous and logical workflow ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research and development efforts.
References
An In-depth Technical Guide to 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 1,2,5-Oxadiazole Moiety in Drug Discovery
The 1,2,5-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets.[1] The incorporation of the 1,2,5-oxadiazole scaffold into drug candidates has been associated with a wide spectrum of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer effects.[2] Functionally substituted 1,2,5-oxadiazoles, particularly the 2-oxide derivatives (furoxans), are also recognized as important pharmaceutical scaffolds.[3]
The subject of this guide, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, combines the key features of the 1,2,5-oxadiazole ring with an amino group and an N-methylated carboxamide side chain. These functional groups are expected to modulate the compound's physicochemical properties, such as solubility and membrane permeability, and to influence its binding affinity and selectivity for specific biological targets.
Physicochemical Properties and Structural Elucidation
While experimental data for the target compound is not available, we can predict some of its key physicochemical properties based on its constituent parts.
| Property | Predicted Value/Information |
| Molecular Formula | C4H6N4O2 |
| Molecular Weight | 142.12 g/mol |
| CAS Number | Not publicly available |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have moderate aqueous solubility |
| Hydrogen Bond Donors | 2 (from the amino group and the amide N-H) |
| Hydrogen Bond Acceptors | 4 (from the oxadiazole nitrogens, the carbonyl oxygen, and the oxadiazole oxygen) |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
A logical and efficient synthetic route to the target compound involves a two-step process, starting from the readily available precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
3.1. Synthesis of the Precursor: 4-amino-1,2,5-oxadiazole-3-carboxamide (CAS: 13300-88-4)
The parent amide, 4-amino-1,2,5-oxadiazole-3-carboxamide, is a known compound and can be synthesized from its corresponding ethyl ester.[4]
Experimental Protocol:
-
Step 1: Ammonolysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
-
Dissolve ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in ethanol.
-
Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in ethanol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield 4-amino-1,2,5-oxadiazole-3-carboxamide.
-
3.2. Proposed Synthesis of this compound
The final step to obtain the target molecule is the amidation of the corresponding methyl ester with methylamine.
Experimental Protocol:
-
Step 2: Amidation of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
-
Dissolve methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (e.g., 40% in water or as a solution in a compatible organic solvent) to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated to facilitate the conversion.
-
Monitor the progress of the reaction using TLC or LC-MS.
-
Once the starting material is consumed, the solvent and excess methylamine are removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
-
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for the target compound.
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug discovery.
-
Bioisosterism: The 1,2,5-oxadiazole ring is a well-known bioisostere for ester and amide groups, which can improve the metabolic stability of a drug candidate.
-
Enzyme Inhibition: The presence of hydrogen bond donors and acceptors, along with the rigid heterocyclic core, makes this molecule a candidate for targeting enzyme active sites. For instance, derivatives of 1,2,5-oxadiazole-3-carboximidamide have been investigated as novel inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression.[5]
-
Antimicrobial and Antiviral Activity: The oxadiazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[2] The specific substitutions on the core ring of the target molecule could confer activity against various pathogens.
-
Central Nervous System (CNS) Applications: The ability of the molecule to cross the blood-brain barrier would depend on its overall lipophilicity and other physicochemical properties. If it possesses suitable characteristics, it could be explored for CNS-related targets.
Conclusion
While this compound is not a commercially available compound with a designated CAS number, its synthesis is highly feasible through established chemical methodologies. This technical guide provides a solid foundation for researchers interested in synthesizing and evaluating this novel molecule. The unique combination of the 1,2,5-oxadiazole core with key pharmacophoric features suggests that this compound warrants further investigation for its potential as a lead structure in various drug discovery programs. The proposed synthetic route is straightforward and utilizes readily accessible starting materials, paving the way for its synthesis and subsequent biological evaluation.
References
- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 2. 1211025-52-3|(Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Novel 1,2,5-Oxadiazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 1,2,5-Oxadiazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,5-oxadiazole (furazan) and its N-oxide counterpart, the 1,2,5-oxadiazole-N-oxide (furoxan), stand out as privileged heterocyclic systems.[1][2][3][4] Their prevalence in drug discovery is not accidental; it is a direct consequence of their unique physicochemical properties. These five-membered rings, containing two nitrogen atoms and one oxygen, are often employed as bioisosteric replacements for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[5][6] Furthermore, the furoxan substructure is a well-established nitric oxide (NO) donor, a property leveraged in the design of therapeutics for cardiovascular and other diseases.[1][3][7][8]
This guide provides a comprehensive overview of the principal synthetic strategies for accessing novel 1,2,5-oxadiazole derivatives. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind these transformations, offering insights into the causality of experimental choices to empower you, the practicing scientist, in your research and development endeavors.
Part 1: The Cornerstone of Furazan Synthesis: Cyclodehydration of α-Dioximes
The most robust and widely employed method for constructing the 1,2,5-oxadiazole ring is the cyclodehydration of α-dioximes.[1][2][3][4][9] This approach is favored for its reliability and the commercial availability or straightforward synthesis of the requisite α-dioxime precursors from α-dicarbonyl compounds.
Mechanistic Insight: The "Why" Behind the Cyclization
The transformation hinges on the removal of two molecules of water from the vicinal dioxime functional groups. The choice of dehydrating agent is paramount as it dictates the reaction conditions and can influence the purity of the final product. The reaction generally proceeds by activation of the oxime hydroxyl groups, followed by a concerted or stepwise cyclization and elimination process to form the thermodynamically stable aromatic furazan ring.
Experimental Workflow: A Self-Validating Protocol
The synthesis of a 1,2,5-oxadiazole via this method is a two-step process, beginning with the formation of the α-dioxime.
Caption: General workflow for furazan synthesis from α-dicarbonyls.
Step-by-Step Protocol: Synthesis of 3,4-Diphenyl-1,2,5-oxadiazole
-
Step A: Synthesis of Benzil Dioxime
-
Rationale: The initial step is the conversion of the diketone to a dioxime. An excess of hydroxylamine is used to ensure complete conversion of both carbonyl groups.
-
Procedure: To a solution of benzil (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.2 eq) and a base such as sodium acetate or pyridine (2.5 eq).
-
Reflux the mixture for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting benzil is consumed.
-
Upon completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the benzil dioxime.
-
Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step.
-
-
Step B: Cyclodehydration to 3,4-Diphenyl-1,2,5-oxadiazole
-
Rationale: This critical step effects the ring closure. A variety of dehydrating agents can be employed. Thionyl chloride (SOCl₂) is highly effective but harsh. Milder conditions can be achieved with reagents like acetic anhydride or simply by heating in a high-boiling solvent. Alkaline conditions (e.g., heating with aqueous NaOH) are also effective for many substrates.
-
Procedure (using Acetic Anhydride): Suspend the benzil dioxime (1.0 eq) in acetic anhydride (5-10 vol).
-
Heat the mixture to reflux for 1-2 hours. The solid will dissolve as the reaction proceeds.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.
-
The product will precipitate as a solid. Collect it by filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize from ethanol or isopropanol to obtain pure 3,4-diphenyl-1,2,5-oxadiazole.
-
Part 2: Accessing Furoxans (1,2,5-Oxadiazole-N-oxides)
Furoxans are valuable intermediates and bioactive molecules in their own right.[7][10] The primary route to these compounds involves the dimerization of in situ generated nitrile oxides.
Mechanistic Insight: The Dimerization of Nitrile Oxides
Nitrile oxides are reactive 1,3-dipoles. In the absence of a trapping agent (a dipolarophile), they readily undergo dimerization to form the more stable furoxan ring. A common method for their generation is the oxidation of aldoximes.
Caption: Synthesis of furoxans via nitrile oxide dimerization.
Experimental Protocol: Synthesis of 3,4-Diphenylfuroxan
-
Rationale: This protocol utilizes household bleach (an aqueous solution of sodium hypochlorite, NaOCl) as a mild, inexpensive, and readily available oxidizing agent to convert the aldoxime to the nitrile oxide.
-
Procedure: Dissolve benzaldoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous sodium hypochlorite solution (1.2-1.5 eq) dropwise with vigorous stirring. The reaction is often biphasic, necessitating efficient mixing.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.
-
If using DCM, separate the organic layer. If using ethanol, perform an extraction with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired furoxan.
Part 3: Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on the desired substitution pattern and the available starting materials. The following table summarizes the key features of the primary methods discussed.
| Synthetic Method | Precursors | Key Reagents | Advantages | Disadvantages |
| Cyclodehydration | α-Dicarbonyls, α-Dioximes | SOCl₂, Ac₂O, P₂O₅, NaOH, Heat | High reliability, broad substrate scope, direct access to furazans.[1][2][3][4] | Can require harsh conditions; may not be suitable for sensitive functional groups. |
| Nitrile Oxide Dimerization | Aldoximes | NaOCl, N-Chlorosuccinimide (NCS) | Mild conditions, readily available starting materials.[7][10] | Primarily yields furoxans; control of regioselectivity for unsymmetrical furoxans can be challenging. |
| Oxidative Cyclization | α-Amino oximes | Oxidizing agents | Provides access to asymmetrically substituted furazans. | Precursors can be more complex to synthesize. |
Part 4: Future-Forward Perspectives & Advanced Strategies
The field continues to evolve, with new methodologies emerging to address the limitations of classical approaches. The "Post-Ring Introduction of Substituents" (PRIS) strategy is gaining traction, particularly in furoxan chemistry, where functionalization of a pre-formed ring allows for more direct and versatile synthesis of complex molecules.[10][11] This approach avoids carrying sensitive functional groups through the ring-forming steps. Additionally, the development of energetic materials has spurred novel synthetic routes to highly functionalized furazan and furoxan systems.[12][13][14]
As drug development pipelines demand ever-increasing molecular diversity and synthetic efficiency, a deep understanding of these core synthetic principles, coupled with an awareness of emerging strategies, is essential for any scientist working in this domain.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and applications of an underprivileged 1,2,5‐oxadiazole moiety: A review | Semantic Scholar [semanticscholar.org]
- 10. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 11. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures [mdpi.com]
- 13. The Synthesis and Characterization of a New Furazan Heterocyclic System | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Foreword: The Versatile Scaffold of 1,2,5-Oxadiazole
An In-Depth Technical Guide to the Biological Activity of 1,2,5-Oxadiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The realm of medicinal chemistry is in a perpetual search for privileged scaffolds—molecular frameworks that can be readily modified to interact with a wide array of biological targets. Among the five-membered aromatic heterocycles, the 1,2,5-oxadiazole ring system has emerged as a structure of significant interest.[1] This guide delves into the multifaceted biological activities of 1,2,5-oxadiazoles, known commonly as furazans , and their corresponding N-oxides, the furoxans .
Initially explored for their applications as high-energy materials, these compounds have demonstrated a remarkable breadth of pharmacological potential.[1] They serve as bio-isosteric replacements for ester and amide groups, enhancing stability in biological environments, and have been successfully integrated into compounds targeting a spectrum of diseases.[2] This guide will synthesize field-proven insights into their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for professionals in drug discovery and development.
The Furoxan Substructure: A Tunable Nitric Oxide (NO) Donor
Perhaps the most distinguished biological characteristic of the 1,2,5-oxadiazole N-oxide (furoxan) scaffold is its ability to function as a nitric oxide (NO) prodrug.[3] This property is central to many of its therapeutic applications, from cardiovascular medicine to oncology.
Causality of NO Release: The Thiol-Dependent Bioactivation
The release of NO from a furoxan ring is not spontaneous; it is a bioactivated process predominantly mediated by intracellular thiols, such as glutathione (GSH).[4][5] Furoxans are thiophilic electrophiles, meaning they readily react with nucleophilic thiol groups.[4] This reaction initiates the cleavage of the heterocyclic ring, leading to the formation of an unstable intermediate that subsequently decomposes to release two molecules of NO.
This thiol-dependent mechanism is a critical design consideration. The rate and extent of NO release can be modulated by altering the substituents on the furoxan ring, which affects its reactivity towards thiols.[5] This tunability allows for the design of compounds with either cytoprotective effects through low, sustained NO fluxes or cytotoxic actions via higher NO concentrations.[5]
Caption: Thiol-mediated bioactivation pathway of Furoxans for NO release.
Therapeutic Applications Stemming from NO Donation
-
Anticancer Activity : Elevated levels of NO can induce apoptosis in tumor cells. Furoxan-based prodrugs offer a significant advantage due to their slow onset and prolonged action, which can be highly effective against various tumor types.[3] Hybrid molecules, which combine the furoxan scaffold with other pharmacophores, have been developed to create dual-action agents, potentially overcoming multidrug resistance.[3] For instance, estradiol-furoxan hybrids have shown potent anti-proliferative effects in breast cancer cell lines.[6]
-
Neuroprotection : The role of NO in the central nervous system is concentration-dependent. While high fluxes are cytotoxic, lower, controlled concentrations are cytoprotective. By modifying the furoxan ring to attenuate its reactivity, researchers have developed compounds that protect primary neuronal cultures from oxygen-glucose deprivation (OGD).[5] This neuroprotection is mediated by the activation of the NO/sGC/CREB signaling cascade.[5] Furthermore, certain furoxans have been shown to restore synaptic function in hippocampal slices treated with oligomeric amyloid-β peptide, suggesting potential in Alzheimer's disease therapy.[5]
-
Cardiovascular Effects : The vasodilating properties of NO are well-established. Furoxan derivatives have been shown to act as vasodilating agents, a property that can be leveraged for treating conditions like atherosclerosis.[7][8]
Experimental Protocol: Quantification of Nitric Oxide Release (Griess Assay)
This protocol provides a reliable method for measuring nitrite (a stable breakdown product of NO) released from furoxan compounds in the presence of a thiol donor.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm. The concentration of nitrite is proportional to the NO released.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. (Store protected from light).
-
Thiol Solution: Prepare a fresh solution of L-cysteine or glutathione (e.g., 10 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the 1,2,5-oxadiazole compound in DMSO.
-
-
Standard Curve Generation:
-
Prepare a series of sodium nitrite (NaNO₂) standards ranging from 1 µM to 100 µM in the same buffer as the reaction.
-
To 50 µL of each standard, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Plot absorbance versus nitrite concentration to generate a standard curve.
-
-
NO Release Assay:
-
In a 96-well plate, add 50 µL of the thiol solution.
-
Add 50 µL of the test compound diluted to the desired final concentration (e.g., 100 µM) in buffer. Include a vehicle control (DMSO) and a positive control (a known NO donor like CAS-1609).[3]
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).
-
At each time point, transfer 50 µL of the reaction mixture to a new plate.
-
Add 50 µL of Griess Reagent A, incubate for 10 minutes (room temp, dark).
-
Add 50 µL of Griess Reagent B, incubate for 10 minutes (room temp, dark).
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the vehicle control from the test compound readings.
-
Use the standard curve to convert the corrected absorbance values into nitrite concentrations (µM).
-
Plot the concentration of NO released over time.
-
Broad-Spectrum Anticancer Activity
Beyond their role as NO donors, 1,2,5-oxadiazole derivatives exhibit potent anticancer activity through various other mechanisms, including the direct inhibition of key enzymes involved in cancer progression.
Mechanisms of Action in Oncology
-
Enzyme Inhibition : The 1,2,5-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit specific enzymes.
-
Topoisomerase I (Topo I) Inhibitors : Certain derivatives have shown the ability to inhibit the catalytic activity of Topo I, an enzyme crucial for DNA replication and repair in cancer cells.[9][10] While this inhibition may not always correlate directly with cytotoxicity, it highlights the potential of the scaffold for developing new anti-topoisomerase agents.[9][10]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors : IDO1 is a key enzyme in cancer immunosuppression. Novel 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed as potent IDO1 inhibitors, showing significant activity in both enzymatic and cellular assays.[11]
-
Cyclooxygenase-2 (COX-2) Inhibitors : Hybrid molecules have been synthesized that merge the 1,2,5-oxadiazole ring with moieties known to inhibit COX-2, an enzyme often overexpressed in tumors.[12] This creates a dual-action agent with potential for both anti-inflammatory and NO-mediated anticancer effects.[12]
-
Caption: Conceptual design of a hybrid 1,2,5-oxadiazole-based therapeutic.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of 1,2,5-oxadiazole derivatives has been validated across numerous human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Estradiol-Furoxan Hybrid (11b) | MDA-MB-231 (Breast) | 3.58 | [6] |
| Estradiol-Furoxan Hybrid (11b) | A2780 (Ovarian) | >0.0008 | [6] |
| General 1,2,5-Oxadiazoles | HCT-116 (Colorectal) | Various | [9][10] |
| General 1,2,5-Oxadiazoles | HeLa (Cervical) | Various | [9][10] |
| Oxadiazole-Pt(II) Complex | A2780 (Ovarian) | 0.83 | [13] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cells (e.g., HCT-116, HeLa) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,5-oxadiazole test compounds in culture media from a DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include wells for "untreated control" (media only) and "vehicle control" (media with DMSO). A positive control like Cisplatin or Doxorubicin is recommended.[3]
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Antimicrobial and Other Bioactivities
While NO donation and anticancer effects are prominent, the 1,2,5-oxadiazole scaffold is a versatile pharmacophore with a wider range of biological activities.
-
Antimicrobial Agents : Derivatives of 1,2,5-oxadiazoles have been reported to possess antibacterial and antifungal properties.[7] Although much of the literature focuses on the 1,3,4- and 1,2,4-isomers, the core principles of antimicrobial drug design apply.[14][15] Structure-activity relationship studies often show that lipophilic substitutions and the presence of electronegative groups on appended phenyl rings can enhance antimicrobial efficacy.[14]
-
Enzyme Inhibition : Beyond cancer targets, these compounds have shown inhibitory activity against other classes of enzymes, indicating their potential in treating metabolic and other diseases.
-
Carbonic Anhydrase Inhibitors : This is a noted application of the scaffold.[7]
-
Antidiabetic Potential : Related oxadiazole isomers are effective inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[16] This suggests a promising avenue for the development of 1,2,5-oxadiazole-based antidiabetic agents.
-
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strain overnight on an appropriate agar plate or in broth.
-
Pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in visualization.
-
Synthesis and Future Perspectives
The accessibility of the 1,2,5-oxadiazole core through various synthetic routes has fueled its exploration in medicinal chemistry. Common methods include the cyclodehydration of α-dioximes, condensation reactions, and the oxidation of related heterocycles.[6][7] A particularly useful method involves the formation of furazans from bisoximes using reagents like 1,1'-carbonyldiimidazole at ambient temperatures, which is compatible with a wide range of functional groups.[17]
Caption: Generalized synthetic workflow for 1,2,5-oxadiazole derivatives.
Conclusion: The 1,2,5-oxadiazole scaffold, in both its furazan and furoxan forms, represents a highly versatile and privileged structure in modern drug discovery. Its capacity for tunable, thiol-mediated nitric oxide release provides a powerful tool for developing therapies in oncology, neurology, and cardiovascular disease. Concurrently, its utility as a stable bioisostere and its ability to be incorporated into potent enzyme inhibitors underscore its broad therapeutic potential. Future research will undoubtedly focus on refining the pharmacokinetic profiles of these compounds, expanding the library of hybrid molecules with dual or synergistic mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma - ProQuest [proquest.com]
- 4. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of the furoxan (1,2,5-oxadiazole 2-oxide) system in the design of new NO-donor antioxidant hybrids [iris.unito.it]
- 9. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 11. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vivo active 1,2,5-oxadiazole Pt(II) complex: A promising anticancer agent endowed with STAT3 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
A Technical Guide to 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The core of this document focuses on its fundamental physicochemical properties, centered around its molecular weight of 142.12 g/mol [1]. We will delve into a proposed, robust protocol for its chemical synthesis and purification, grounded in established methodologies for analogous structures. Furthermore, this guide outlines the critical analytical techniques for structural verification and purity assessment. By contextualizing this molecule within the broader class of 1,2,5-oxadiazole derivatives, we explore its potential therapeutic applications, drawing from the scaffold's proven track record as a versatile pharmacophore in modern drug development. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of novel heterocyclic entities.
Introduction to the 1,2,5-Oxadiazole Scaffold
The 1,2,5-oxadiazole, colloquially known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms.[2] This scaffold is a cornerstone in medicinal chemistry, primarily due to its unique electronic properties and its ability to serve as a versatile building block for compounds with diverse biological activities.[3][4] The arrangement of heteroatoms within the ring leads to a π-electron deficient system, which influences its reactivity and interaction with biological targets.
Derivatives of the 1,2,5-oxadiazole ring have been extensively explored and have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[4][5] Their mechanism of action often involves the modulation of key enzymes or cellular pathways. For instance, certain derivatives have been identified as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and topoisomerase, making them valuable leads in oncology research.[2][6] The N-oxide counterparts, known as furoxans, are particularly notable for their capacity to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.[2][7] The structural rigidity and planar nature of the oxadiazole ring make it an ideal scaffold for designing molecules with specific spatial orientations to fit into enzyme active sites or receptor binding pockets.
Physicochemical Profile of this compound
The subject of this guide is a specific derivative that combines the core oxadiazole ring with an amino group and an N-methyl carboxamide moiety. These functional groups are critical for establishing specific intermolecular interactions, such as hydrogen bonds, which are paramount for biological activity.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 30720-84-4 | [1] |
| Molecular Formula | C₄H₆N₄O₂ | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| InChI Key | NIKIVUSRYOJGHV-UHFFFAOYSA-N | [1] |
| InChI | 1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) | [1] |
Synthesis and Purification Protocol
The synthesis of this compound can be efficiently achieved via the amidation of a suitable ester precursor, such as ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This approach is a well-established and reliable method for constructing carboxamides.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a proposed methodology based on standard organic synthesis techniques for similar transformations.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol (EtOH) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add an aqueous or ethanolic solution of methylamine (CH₃NH₂) (2.0-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product should be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Rationale and Field Insights
-
Choice of Reagents: Using an excess of methylamine drives the equilibrium towards the product, ensuring a high conversion rate of the starting ester.
-
Solvent System: Ethanol is often a good choice as it solubilizes both the ester and the amine, creating a homogeneous reaction environment.
-
Monitoring: TLC is a rapid and indispensable tool for determining the reaction endpoint. This prevents the formation of potential byproducts from prolonged reaction times and ensures the work-up is performed at the optimal time.
-
Purification: Column chromatography is the gold standard for removing unreacted starting material and any minor impurities, ensuring the final compound has the high purity (>95%) required for biological assays and further research.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is required. This self-validating system ensures the material meets the standards for scientific research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will confirm the presence of all proton environments. Expected signals would include a doublet for the N-methyl group (coupling to the N-H), a broad singlet for the amide N-H, and a broad singlet for the amino (NH₂) protons. The chemical shifts and integration values will be characteristic of the structure.[7][9]
-
¹³C NMR: This analysis will show distinct signals for the four unique carbon atoms: the two distinct carbons of the oxadiazole ring, the amide carbonyl carbon, and the N-methyl carbon.[7][9]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺, confirming the molecular formula C₄H₆N₄O₂.[7]
-
Infrared (IR) Spectroscopy: IR analysis will verify the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the primary amine and secondary amide (around 3300-3500 cm⁻¹), and a strong C=O stretch for the amide carbonyl group (around 1650-1680 cm⁻¹).[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A sharp, single peak under various detection wavelengths (e.g., 254 nm) indicates a high degree of purity.[10]
Therapeutic and Research Applications
While specific biological data for this compound is not extensively published, its structural features and parent scaffold suggest significant potential in several therapeutic areas.
-
Enzyme Inhibition: The 1,2,5-oxadiazole core is a known pharmacophore in various enzyme inhibitors.[2][6] The amino and N-methyl carboxamide groups of this specific molecule provide hydrogen bond donor and acceptor sites, which could facilitate potent binding to the active sites of targets such as kinases, proteases, or metabolic enzymes.
-
Antiproliferative Agents: Many oxadiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6] This compound could be screened in cancer cell panels to assess its potential as an oncology drug lead.
-
Scaffold for Library Development: This molecule serves as an excellent starting point for further chemical modification. The primary amino group can be functionalized to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
-
Precursor for NO-Donors: The 1,2,5-oxadiazole ring can be oxidized to its corresponding N-oxide (furoxan), a class of compounds known for their ability to release nitric oxide.[7] This opens the possibility of developing prodrugs for cardiovascular or other diseases where NO-mediated signaling is beneficial.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 142.12 g/mol . It belongs to the pharmacologically significant class of 1,2,5-oxadiazoles, which are integral to many drug discovery programs. The synthetic route to this compound is straightforward, and its structure can be unequivocally confirmed through standard analytical methods. Its potential as a modulator of biological targets, coupled with its suitability for further chemical elaboration, makes it a valuable molecule for researchers and scientists in the pharmaceutical and life sciences industries. This guide provides the foundational knowledge necessary to synthesize, characterize, and strategically deploy this compound in modern research and development settings.
References
- 1. This compound | 30720-84-4 [sigmaaldrich.com]
- 2. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 7. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide | MDPI [mdpi.com]
- 8. 4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE|lookchem [lookchem.com]
- 9. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
The Discovery of 4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide Analogs: A Technical Guide to a Novel Class of Muscarinic Receptor Agonists
Abstract
This technical guide provides an in-depth exploration of the discovery and preclinical development of a promising class of muscarinic acetylcholine receptor (mAChR) agonists: the 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide analogs. Muscarinic receptors, particularly the M1 and M4 subtypes, are validated therapeutic targets for cognitive and psychotic disorders. The development of subtype-selective agonists has been a significant challenge in medicinal chemistry due to the highly conserved nature of the orthosteric binding site across the five receptor subtypes. This guide details the rationale for targeting mAChRs, the synthetic chemistry underpinning the novel 1,2,5-oxadiazole scaffold, a systematic exploration of the structure-activity relationships (SAR), and the pharmacological evaluation protocols essential for characterizing these compounds. We present a logical framework for the lead optimization process, supported by detailed experimental methodologies and field-proven insights, to guide researchers in the development of next-generation CNS therapeutics.
Introduction: The Therapeutic Imperative for Selective Muscarinic Agonists
The muscarinic acetylcholine receptors (M1-M5) are a family of G protein-coupled receptors (GPCRs) that play a critical role in modulating neuronal excitability and synaptic plasticity in the central nervous system.[1] The M1 and M4 subtypes, in particular, are predominantly expressed in brain regions associated with cognition and psychosis, making them attractive targets for the treatment of Alzheimer's disease and schizophrenia.[2] Early attempts to therapeutically target these receptors with non-selective agonists were hampered by dose-limiting peripheral side effects mediated by M2 and M3 receptors, such as bradycardia and gastrointestinal disturbances.[1]
The 1,2,5-oxadiazole (furazan) scaffold is a versatile heterocyclic motif in medicinal chemistry, often employed as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[3][4] The incorporation of an amino group at the 4-position of the oxadiazole ring has been shown in related series to enhance agonist efficacy, likely through additional hydrogen bonding interactions within the receptor's binding pocket. This guide focuses on the systematic derivatization of the 4-amino-1,2,5-oxadiazole-3-carboxamide core to identify potent and selective M1/M4 agonists.
Synthetic Strategy: From Carboxylic Acid to Carboxamide Analogs
The synthetic approach to the target analogs is designed for flexibility, allowing for the exploration of a diverse range of substituents on the carboxamide nitrogen. The key starting material for this exploration is 4-amino-1,2,5-oxadiazole-3-carboxylic acid.[5]
Synthesis of this compound
The synthesis of the parent compound, this compound, is achieved through a standard amide coupling reaction. This method is chosen for its high efficiency and broad functional group tolerance.
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Unique Character of the 1,2,5-Oxadiazole Core
An In-Depth Technical Guide to the Theoretical and Computational Study of 1,2,5-Oxadiazole Ring Systems
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate the 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole 2-oxide (furoxan) ring systems. We will delve into the quantum chemical calculations that illuminate their electronic structure, reactivity, and potential as therapeutic agents, moving beyond a simple recitation of facts to explain the causal reasoning behind the selection of computational approaches.
The 1,2,5-oxadiazole is a five-membered, planar, heteroaromatic ring containing two adjacent nitrogen atoms and one oxygen atom.[1] This structural motif, along with its N-oxide derivative known as furoxan, forms the basis for a wide array of compounds with significant applications, ranging from pharmacologically active agents to high-energy materials.[2][3] Their unique properties stem from a delicate interplay of heteroatom-heteroatom bonds, π-electron delocalization, and, in the case of furoxans, the influence of the exocyclic N-oxide group.[2][4][5]
Theoretical studies are indispensable for understanding this interplay. They provide insights into molecular geometries, electronic properties, and reaction mechanisms that are often difficult or impossible to obtain through experimental means alone. This guide will explore the computational tools and theoretical frameworks that allow us to predict and rationalize the behavior of these fascinating heterocycles.
Electronic Structure and Aromaticity: A Tale of Competing Indices
-
Electron Distribution: The π-electron density is highest on the nitrogen atoms compared to the carbon and oxygen atoms.[1] The parent 1,2,5-oxadiazole possesses a significant dipole moment of 3.38 D, indicating substantial charge separation within the ring.[1]
-
Aromaticity Indices:
-
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index often suggests a non-aromatic or weakly aromatic character for the unsubstituted ring.[6][7]
-
NICS (Nucleus-Independent Chemical Shift): This magnetic criterion, which measures the magnetic shielding at the ring's center, often predicts a higher degree of aromaticity.[6]
-
This discrepancy highlights a key insight: the concept of aromaticity is not monolithic. For heterocycles like 1,2,5-oxadiazole, the term "partially aromatic" is often used, acknowledging that they exhibit some, but not all, of the classic characteristics of aromatic systems.[7] The choice of substituents can further modulate the degree of π-electron delocalization and, consequently, the aromaticity of the ring.[6]
Core Theoretical Methodologies: The Computational Toolkit
The reliability of any theoretical study hinges on the appropriate selection of computational methods and basis sets. For 1,2,5-oxadiazole systems, a multi-tiered approach is often employed, balancing computational cost with desired accuracy.
Density Functional Theory (DFT)
DFT is the workhorse for studying medium-to-large molecules due to its excellent balance of speed and accuracy.
-
Rationale: DFT calculates the electron density of a system to determine its energy and other properties. The choice of the functional, which approximates the exchange-correlation energy, is critical.
-
Common Functionals:
-
B3LYP: A hybrid functional that is widely used for geometry optimization and frequency calculations of oxadiazole derivatives.[8][9][10] It provides robust structural parameters and vibrational frequencies.
-
M06-2X: Another hybrid functional that can be used for calculating single-point energies to refine the results from a B3LYP optimization.[8]
-
-
Application: Used for geometry optimization, calculating molecular descriptors (HOMO, LUMO, hardness, softness), and simulating vibrational spectra.[10][11]
Ab Initio Methods
For higher accuracy, particularly for reaction energies and electronic excitations, more computationally intensive ab initio methods are required.
-
Rationale: These methods solve the Schrödinger equation without empirical parameters, offering a more rigorous theoretical foundation.
-
Common Methods:
-
MP2 (Møller-Plesset perturbation theory of the second order): A good starting point for including electron correlation beyond the Hartree-Fock level.[9]
-
CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, though it is computationally expensive.[9]
-
Multi-Reference Configuration Interaction (MRD-CI): Essential for studying excited electronic states, as it can handle cases where more than one electronic configuration is important.[2] This method has been successfully used to assign the complex VUV absorption spectrum of 1,2,5-oxadiazole.[2]
-
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational resources.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are highly versatile and widely used. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems, while diffuse functions (+) are important for anions or excited states.[8][9][10]
-
Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions.[9] They are often used with high-level ab initio methods for benchmark calculations.[9]
Computational Workflow: A Validating System
A trustworthy computational protocol involves a self-validating sequence of calculations. This ensures that the obtained structures correspond to true energy minima and that the calculated properties are reliable.
Caption: A standard workflow for quantum chemical calculations.
Reactivity and Mechanistic Insights: The Furoxan as a NO Donor
A key area of interest, particularly in drug development, is the ability of the furoxan ring system to act as a nitric oxide (NO) donor.[12] NO is a critical signaling molecule involved in vasodilation and other physiological processes.[3] Theoretical studies are crucial for elucidating the mechanism of NO release.
The most accepted mechanism involves a thiol-dependent bioactivation.[13][14] Furoxans are thiophilic electrophiles, meaning they react readily with thiol-containing species like cysteine or glutathione in the body.[14]
Caption: Simplified mechanism of thiol-mediated NO release from a furoxan.
Computational studies, such as DFT calculations, can model this process by:
-
Calculating the activation energy for the initial nucleophilic attack of the thiol on the furoxan ring.
-
Mapping the potential energy surface for the subsequent ring-opening and fragmentation steps.
-
Identifying the most stable intermediates and transition states.
These calculations help explain how different substituents on the furoxan ring can modulate the rate and efficiency of NO release, a critical factor in designing prodrugs with specific therapeutic profiles.[14]
Application in Drug Design: QSAR and Molecular Docking
Theoretical chemistry provides powerful tools for rational drug design involving the 1,2,5-oxadiazole scaffold.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to correlate the computed properties of a molecule with its experimentally determined biological activity.[10]
-
Descriptors: DFT is used to calculate a variety of electronic descriptors.[10]
-
E_HOMO / E_LUMO: Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. These relate to the molecule's ability to donate or accept electrons.
-
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.[10]
-
Electrophilicity (ω): A measure of the molecule's ability to act as an electron acceptor.[10]
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.[10]
-
-
Causality: By building a statistical model, researchers can predict which molecular features are most important for activity. For instance, a field-based disparity analysis of antiproliferative 1,2,5-oxadiazoles suggested that increasing the negative electrostatic potential on the heterocyclic core enhances cytotoxic activity.[15]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (a target protein or enzyme).
-
Process: A computational algorithm fits the 1,2,5-oxadiazole derivative into the active site of a target protein, such as cyclooxygenase-2 (COX-2).[13] The algorithm then calculates a "docking score," which estimates the binding affinity.
-
Insight: Docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the drug and the target. For example, docking studies showed that the methanesulfonyl group on certain 3,4-diphenylfuroxan derivatives is positioned in a secondary pocket of the COX-2 enzyme, explaining their inhibitory activity.[13]
Data and Protocols
Table of Computed Properties
The following table summarizes key theoretical data for the parent 1,2,5-oxadiazole (furazan) to provide a baseline for comparison.
| Property | Theoretical Value | Method/Basis Set | Reference |
| Dipole Moment | 3.38 D | Experimental/Theoretical | [1] |
| Ionization Energy | 11.79 eV | Experimental/Theoretical | [1] |
| Aromaticity Index (Bird) | 53 | - | [1] |
| N(2)-O(1) Bond Length | Varies (e.g., ~1.38 Å) | B3LYP/aug-cc-pVTZ | [9] |
| C(3)-C(4) Bond Length | Varies (e.g., ~1.42 Å) | B3LYP/aug-cc-pVTZ | [9] |
| Symmetry (Gas Phase) | Planar, C_s symmetry for substituted furoxans | DFT, MP2, CCSD(T) | [9] |
Note: Bond lengths and other geometric parameters are highly dependent on the level of theory and the specific substituents on the ring.
Experimental Protocol: Standard DFT Calculation
This protocol outlines the steps for performing a geometry optimization and frequency analysis on a substituted 1,2,5-oxadiazole using a quantum chemistry package like Gaussian.[8][9]
Objective: To find the stable, lowest-energy structure of a target molecule and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Step 1: Build the Initial Structure.
-
Using a molecular editor (e.g., GaussView, Avogadro), construct a 3D model of the desired 1,2,5-oxadiazole derivative. Ensure reasonable initial bond lengths and angles.
-
-
Step 2: Prepare the Input File.
-
Create a text file specifying the calculation type, theoretical method, basis set, charge, and multiplicity.
-
Causality: The #p keyword requests detailed output. Opt requests a geometry optimization. Freq requests a frequency calculation to be performed after the optimization. B3LYP/6-311+G(d,p) specifies the chosen DFT functional and a robust basis set suitable for this class of heterocycle. SCRF=(Solvent=...) can be added to simulate solvent effects.
Example Input (molecule.com):
-
-
Step 3: Execute the Calculation.
-
Submit the input file to the quantum chemistry software. The program will iteratively adjust the molecular geometry to minimize the total energy.
-
-
Step 4: Analyze the Optimization Results.
-
Verify that the optimization converged successfully. Check the output file for the message "Stationary point found."
-
Examine the final optimized coordinates and energy.
-
-
Step 5: Analyze the Frequency Results.
-
Trustworthiness Check: This is a critical validation step. Search the output file for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum and the initial geometry needs to be adjusted.
-
The output will also contain thermodynamic data (zero-point energy, enthalpy, Gibbs free energy) and simulated IR spectra.
-
-
Step 6: Further Analysis (Post-processing).
-
Use the generated checkpoint file (.chk) to calculate additional properties like molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and NMR chemical shifts without needing to re-optimize the geometry.
-
References
- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 5. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]
- 10. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furoxan - Wikipedia [en.wikipedia.org]
- 13. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists focused on heterocyclic scaffolds, such as the 1,2,5-oxadiazole (furazan) system, a comprehensive understanding of a molecule's spectroscopic signature is the bedrock of all subsequent pharmacological and toxicological evaluation. This guide provides an in-depth, predictive analysis of the key spectroscopic data for 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, a molecule of interest for its potential biological activity.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from a careful analysis of its structural features and comparison with analogs such as 4-amino-1,2,5-oxadiazole-3-carboxamide.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for the target molecule are detailed below, with the understanding that the choice of solvent (e.g., DMSO-d₆ or CDCl₃) will influence the precise chemical shifts, particularly for exchangeable protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| -NH₂ (amino) | ~6.1-6.6 | Broad Singlet | 2H | The protons of the primary amino group attached to the oxadiazole ring are expected to be deshielded and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. The chemical shift is estimated based on similar amino-substituted oxadiazoles.[2] |
| -NH (amide) | ~8.0-8.5 | Quartet (or Broad Singlet) | 1H | The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent nitrogen. It will likely couple with the N-methyl protons, resulting in a quartet. However, this coupling may be broadened or absent depending on the rate of proton exchange. |
| -CH₃ (N-methyl) | ~2.7-2.9 | Doublet | 3H | The methyl protons are attached to the amide nitrogen and will be deshielded by the adjacent carbonyl group. They are expected to show coupling to the amide proton, resulting in a doublet. |
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| C=O (carbonyl) | ~160-165 | The carbonyl carbon of the amide is expected in this region, consistent with other carboxamides. |
| C3 (oxadiazole) | ~145-150 | The carbon atom of the oxadiazole ring bearing the carboxamide group is anticipated to be significantly downfield. |
| C4 (oxadiazole) | ~140-145 | The carbon atom of the oxadiazole ring bearing the amino group is also expected to be downfield, with its precise shift influenced by the electron-donating amino group. |
| -CH₃ (N-methyl) | ~25-30 | The N-methyl carbon is expected in the typical range for such groups in amides. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are summarized below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amine) | 3400-3300 (two bands) | Medium | Primary amines typically show two distinct stretching vibrations in this region, corresponding to symmetric and asymmetric stretches.[3] |
| N-H Stretch (secondary amide) | 3350-3310 | Medium | A single band is expected for the N-H stretch of the secondary amide.[4][5] |
| C-H Stretch (methyl) | 2950-2850 | Medium | Characteristic of C-H bonds in the methyl group. |
| C=O Stretch (amide I band) | 1690-1630 | Strong | This is one of the most intense and characteristic absorptions in the IR spectrum of an amide.[6] |
| N-H Bend (primary amine) | 1650-1580 | Medium | This bending vibration is characteristic of primary amines.[3] |
| C=N Stretch (oxadiazole ring) | ~1600 | Medium | The C=N stretching of the oxadiazole ring is expected in this region. |
| N-O Stretch (oxadiazole ring) | ~1400-1300 | Medium-Strong | Characteristic vibrations of the oxadiazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
| Analysis | Predicted m/z | Notes |
| Molecular Ion (M⁺) | 142.05 | The exact mass of C₄H₆N₄O₂ is 142.0491. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The nominal mass is 142. Given the presence of four nitrogen atoms (an even number), the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. |
| Key Fragments | 125, 112, 84, 58, 44 | Plausible fragmentation pathways include: - Loss of NH₂ radical (m/z 126) - Loss of CH₃NH radical (m/z 111) - Alpha-cleavage of the C-C bond between the oxadiazole ring and the carbonyl group to form an acylium ion (R-C≡O⁺).[7][8] - Fragmentation of the oxadiazole ring. |
Experimental Protocols for Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols are recommended for the characterization of this compound.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Workflow
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry data acquisition.
Interpretation of Spectroscopic Data: A Self-Validating System
The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. Each spectrum should corroborate the structural features suggested by the others, creating a self-validating system.
-
NMR: The number of signals in the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. The multiplicities in the ¹H spectrum should be consistent with the neighboring protons, and the integration should match the number of protons for each signal. 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for definitively assigning proton and carbon signals and confirming connectivity.
-
IR: The presence of key absorption bands for the amino, amide, and oxadiazole functionalities provides strong evidence for the proposed structure. The absence of unexpected strong bands (e.g., a broad O-H stretch) can rule out alternative structures or the presence of certain impurities.
-
MS: The accurate mass measurement of the molecular ion should be within a few parts per million (ppm) of the calculated exact mass for the molecular formula C₄H₆N₄O₂. The fragmentation pattern should be rationalizable based on the known stability of ions and neutral losses.[9]
Potential Impurities and their Spectroscopic Signatures
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of this compound could involve the amidation of an activated form of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with methylamine.
Potential impurities could include:
-
Starting carboxylic acid (4-amino-1,2,5-oxadiazole-3-carboxylic acid): This would be evident by a broad O-H stretch in the IR spectrum (3000-2500 cm⁻¹) and the absence of the N-methyl signal in the ¹H NMR spectrum.[10]
-
Unreacted activating agents or byproducts: These would present their own unique spectroscopic signatures.
-
Solvents: Residual solvents are common impurities and are readily identified by their characteristic signals in the ¹H NMR spectrum.
By carefully analyzing the spectroscopic data for unexpected signals, researchers can assess the purity of their compound and, if necessary, devise appropriate purification strategies.
Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By understanding the anticipated NMR, IR, and MS data, and by adhering to rigorous experimental protocols, researchers in drug development and related fields can confidently elucidate the structure and purity of this and similar novel compounds. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity and to facilitate the advancement of chemical and pharmaceutical research.
References
- 1. 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, a molecule of interest in medicinal chemistry and materials science. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but also the underlying chemical principles and safety considerations. This guide is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Introduction
The 1,2,5-oxadiazole (furazan) ring system is a key pharmacophore in a variety of biologically active compounds, exhibiting a broad spectrum of activities. The introduction of an N-methyl-carboxamide group at the 3-position and an amino group at the 4-position can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its interaction with biological targets. This protocol details a reliable method for the preparation of this compound, starting from a commercially available precursor.
Reaction Scheme
The synthesis of this compound is achieved through the amidation of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate with methylamine. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
Caption: Overall reaction for the synthesis of the target compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 17376-63-5 | C5H7N3O3 | 157.13 | Commercially available from various suppliers.[1] |
| Methylamine solution (40% in water) | 74-89-5 | CH5N | 31.06 | |
| Ethanol, anhydrous | 64-17-5 | C2H6O | 46.07 | |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | For extraction. |
| Anhydrous sodium sulfate | 7757-82-6 | Na2SO4 | 142.04 | For drying organic layers. |
| Deionized water | 7732-18-5 | H2O | 18.02 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.57 g, 10 mmol) in anhydrous ethanol (20 mL).
-
To this solution, add methylamine solution (40% in water, 2.33 mL, 30 mmol) dropwise at room temperature with stirring.
-
Attach a reflux condenser to the flask.
Step 2: Reaction
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (30 mL) and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product under vacuum to a constant weight.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ ~7.0-7.5 (br s, 2H, -NH2)
-
δ ~8.0-8.5 (br s, 1H, -NH-CH3)
-
δ ~2.7-2.9 (d, 3H, -CH3)
-
-
13C NMR (DMSO-d6, 100 MHz):
-
δ ~160-165 (C=O)
-
δ ~150-155 (C-NH2 of furazan ring)
-
δ ~140-145 (C-C=O of furazan ring)
-
δ ~25-30 (-CH3)
-
-
IR (KBr, cm-1):
-
~3400-3200 (N-H stretching of amino and amide groups)
-
~1650-1680 (C=O stretching of amide)
-
~1560-1600 (N-H bending)
-
-
Mass Spectrometry (ESI+): m/z [M+H]+ calculated for C4H6N4O2: 143.05.
Safety and Handling
The synthesis of this compound should be performed in a well-ventilated fume hood by personnel trained in standard laboratory procedures.
-
4-amino-1,2,5-oxadiazole derivatives: These compounds may be hazardous. The starting material, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, is known to cause skin and serious eye irritation.[2][3] It is advisable to handle the product with similar precautions.
-
Methylamine: This reagent is corrosive and flammable. It should be handled with care, avoiding inhalation and contact with skin and eyes.
-
Solvents: Ethanol and dichloromethane are flammable and/or volatile. Appropriate safety measures should be taken to avoid ignition sources and inhalation of vapors.
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
Discussion
The presented protocol offers a straightforward and efficient method for the synthesis of this compound. The choice of a direct amidation of the corresponding ethyl ester with an aqueous solution of methylamine is advantageous due to the commercial availability of the starting materials and the simplicity of the procedure.
The reaction conditions, including the use of ethanol as a solvent and reflux temperature, are selected to ensure a reasonable reaction rate and to facilitate the dissolution of the starting material. The work-up procedure is designed to effectively remove the excess methylamine and other water-soluble byproducts.
Purification by recrystallization is a standard and effective method for obtaining the final product in high purity.[4] The choice of ethanol as the recrystallization solvent is based on the expected solubility profile of the product, being more soluble in hot ethanol and less soluble in cold ethanol.
The successful synthesis and characterization of this compound will provide a valuable building block for further derivatization and evaluation in drug discovery and materials science programs. The amino and amide functionalities offer handles for a variety of chemical transformations, allowing for the generation of diverse chemical libraries.[5]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C5H7N3O3 | CID 1244576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. nbinno.com [nbinno.com]
The 1,2,5-Oxadiazole Scaffold: A Versatile Player in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Heterocycle
In the vast and ever-expanding landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior therapeutic profiles is a constant endeavor. Among the myriad of heterocyclic scaffolds that form the bedrock of drug discovery, the 1,2,5-oxadiazole, also known by its trivial name furazan, has emerged as a privileged structure with remarkable versatility.[1] Its unique physicochemical properties and diverse pharmacological activities have captured the attention of researchers, leading to its incorporation into a wide array of therapeutic agents.[2][3] This guide provides an in-depth exploration of the applications of 1,2,5-oxadiazoles in medicinal chemistry, offering detailed insights and practical protocols for researchers, scientists, and drug development professionals.
The 1,2,5-oxadiazole ring is a five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms. This arrangement imparts a unique electronic distribution, rendering the scaffold a valuable component in the design of bioactive molecules.[4] Its N-oxide counterpart, the 1,2,5-oxadiazole-2-oxide or furoxan, has garnered significant interest due to its ability to act as a nitric oxide (NO) donor, a crucial signaling molecule in numerous physiological and pathological processes.[5][6]
This application note will delve into the multifaceted roles of 1,2,5-oxadiazoles, including their function as nitric oxide donors, their utility as bioisosteric replacements for other functional groups, and their application in the development of drugs for a range of diseases, from cancer to infectious agents. We will explore the underlying chemical principles that govern their activity and provide detailed protocols for their synthesis and biological evaluation.
The 1,2,5-Oxadiazole Ring: A Chameleon in Drug Design
The utility of the 1,2,5-oxadiazole scaffold in medicinal chemistry stems from its ability to adopt multiple roles in a drug molecule, influencing its pharmacokinetic and pharmacodynamic properties in a favorable manner.
Nitric Oxide Donors: The Furoxan Connection
One of the most significant applications of the 1,2,5-oxadiazole scaffold is in the form of its N-oxide, the furoxan ring, which serves as a prodrug for nitric oxide.[5] Nitric oxide is a key signaling molecule involved in a plethora of physiological processes, including vasodilation, neurotransmission, and the immune response.[7] The controlled release of NO from furoxan derivatives has been harnessed for therapeutic benefit in various disease states.
The mechanism of NO release from furoxans is primarily initiated by the interaction with endogenous thiols, such as glutathione (GSH).[8][9] This reaction leads to the opening of the furoxan ring and the subsequent liberation of nitric oxide. The rate and extent of NO release can be modulated by the nature of the substituents on the furoxan ring, allowing for the fine-tuning of the pharmacological effect.[5]
Caption: Proposed mechanism of nitric oxide release from furoxans.
Bioisosteric Replacement: A Strategy for Enhanced Drug Properties
Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of drug design. The 1,2,5-oxadiazole ring has proven to be an effective bioisostere for the carboxylic acid functional group.[10] This substitution can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties.
The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, in particular, has been investigated as a carboxylic acid bioisostere.[10] This substitution can influence the acidity (pKa) and lipophilicity (logP) of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| Functional Group | pKa (approx.) | logP (Calculated, Example) | Key Features |
| Carboxylic Acid (-COOH) | 4-5 | Variable | Anionic at physiological pH, hydrogen bond donor/acceptor. |
| 4-Hydroxy-1,2,5-oxadiazol-3-yl | ~3-4 | Generally more lipophilic | Anionic at physiological pH, different hydrogen bonding pattern.[10] |
Table 1. Comparison of Carboxylic Acid and its 1,2,5-Oxadiazole Bioisostere.
The replacement of a carboxylic acid with a 1,2,5-oxadiazole bioisostere can lead to enhanced membrane permeability and improved oral bioavailability, while maintaining the necessary interactions with the biological target.
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the 1,2,5-oxadiazole scaffold is reflected in the wide range of therapeutic areas where it has found application.
A significant number of 1,2,5-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity.[11][12] These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, certain 1,2,5-oxadiazole derivatives have shown potent inhibitory activity against topoisomerase I, an enzyme involved in DNA replication and repair.[11]
Furthermore, the nitric oxide-releasing properties of furoxans have been exploited in the design of anticancer agents. High concentrations of NO can induce apoptosis in tumor cells and overcome drug resistance.[13]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | U87 (Glioblastoma) | 35.1 | [14] |
| Compound 5 | SKOV3 (Ovarian) | 14.2 | [14] |
| Pt-3 (Platinum Complex) | HCT-116 (Colon) | 18.4 | [15] |
Table 2. Cytotoxic Activity of Selected 1,2,5-Oxadiazole Derivatives.
The 1,2,5-oxadiazole nucleus is also a key component in the development of novel antimicrobial and antiparasitic drugs. Derivatives of this scaffold have demonstrated activity against a range of pathogens, including bacteria, fungi, and parasites.[3] For example, certain 1,2,5-oxadiazole N-oxide derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16]
The antiretroviral drug raltegravir, used in the treatment of HIV, contains a 1,2,5-oxadiazole core, highlighting the clinical significance of this scaffold in infectious disease therapy.[17]
Protocols for the Medicinal Chemist
To facilitate the exploration of 1,2,5-oxadiazoles in drug discovery, this section provides detailed protocols for the synthesis of a key intermediate and the evaluation of nitric oxide release.
Protocol 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
4-Amino-1,2,5-oxadiazole-3-carbonitrile is a versatile building block for the synthesis of more complex, biologically active molecules.[18] The following is a representative synthetic protocol.
Objective: To synthesize 4-amino-1,2,5-oxadiazole-3-carbonitrile from malononitrile.
Materials:
-
Malononitrile
-
Sodium nitrite
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Nitrosation: Dissolve malononitrile in a suitable solvent and cool the solution in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10°C. Stir the reaction mixture for 1-2 hours.
-
Oximation: Prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water. Add this solution to the reaction mixture from the previous step. Allow the reaction to proceed at room temperature for several hours.
-
Cyclization: Acidify the reaction mixture with hydrochloric acid and heat to reflux for 2-3 hours. This will induce the dehydration and cyclization to form the 1,2,5-oxadiazole ring.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-1,2,5-oxadiazole-3-carbonitrile.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR, IR, and mass spectrometry.
Caption: Synthetic workflow for a key 1,2,5-oxadiazole intermediate.
Protocol 2: In Vitro Nitric Oxide Release Assay (Griess Assay)
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.[19][20]
Objective: To quantify the amount of nitric oxide released from a furoxan derivative in the presence of a thiol.
Materials:
-
Furoxan derivative (test compound)
-
L-cysteine or glutathione (GSH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in PBS.
-
Sample Preparation: Dissolve the furoxan derivative in a suitable solvent (e.g., DMSO) and then dilute with PBS to the desired final concentration.
-
Reaction Incubation: In a 96-well plate, add the furoxan solution and a solution of the thiol (e.g., L-cysteine). Include control wells with the furoxan derivative alone, the thiol alone, and PBS alone. Incubate the plate at 37°C for a specified time period (e.g., 1 hour).
-
Griess Reaction: Add the Griess reagent to each well of the microplate, including the standards.
-
Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the absorbance of the sodium nitrite standards versus their concentrations to generate a standard curve. Use the standard curve to determine the concentration of nitrite in the sample wells, which corresponds to the amount of nitric oxide released.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential drug candidates.[16][21]
Objective: To determine the cytotoxic effect of a 1,2,5-oxadiazole derivative on a cancer cell line.
Materials:
-
1,2,5-Oxadiazole derivative (test compound)
-
Cancer cell line (e.g., HCT-116, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the 1,2,5-oxadiazole derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The 1,2,5-oxadiazole scaffold has firmly established itself as a versatile and valuable component in the medicinal chemist's toolbox. Its ability to function as a nitric oxide donor, a bioisosteric replacement for key functional groups, and a core element in a wide range of biologically active compounds underscores its significance in modern drug discovery. The ongoing exploration of this privileged heterocycle continues to yield novel drug candidates with the potential to address unmet medical needs across a spectrum of diseases. As our understanding of the structure-activity relationships of 1,2,5-oxadiazole derivatives deepens, we can anticipate the development of even more sophisticated and targeted therapies based on this remarkable scaffold. The protocols and insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of 1,2,5-oxadiazoles and contribute to the advancement of medicinal chemistry.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. soc.chim.it [soc.chim.it]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zibotentan | C19H16N6O4S | CID 9910224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide in Drug Discovery
Abstract: The 1,2,5-oxadiazole (furazan) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific derivative, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. Drawing on the established pharmacological profiles of structurally related compounds, we present hypothesized applications in cancer immunotherapy and oncology. This guide includes detailed, field-proven protocols for a potential synthetic route, a primary enzymatic screening assay against indoleamine 2,3-dioxygenase 1 (IDO1), and a secondary cell-based proliferation assay to assess cytotoxic or anti-proliferative effects. These protocols are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure scientific rigor.
Introduction: The Scientific Rationale
The 1,2,5-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, potentially improving pharmacokinetic properties.[2][3] Derivatives of 1,2,5-oxadiazole have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1]
A particularly promising area for 1,2,5-oxadiazole derivatives is in the field of cancer immunotherapy. One of the key targets in this area is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[4][5] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, elevated IDO1 activity in the tumor microenvironment helps cancer cells evade the host immune system.[4][6] Consequently, the development of small molecule IDO1 inhibitors is a major focus of modern oncology research. Several 1,2,5-oxadiazole-containing compounds have shown potent IDO1 inhibitory activity, highlighting the potential of this scaffold for developing novel cancer immunotherapies.[5]
The subject of this guide, this compound, features the core 1,2,5-oxadiazole ring, an amino group, and an N-methylcarboxamide moiety. While direct biological data for this specific molecule is not widely published, its structural similarity to known IDO1 inhibitors and other bioactive oxadiazoles warrants its investigation as a potential drug candidate. The N-methylcarboxamide group can participate in hydrogen bonding interactions within a target's active site, a common feature in many enzyme inhibitors.
This document serves as a practical guide for initiating the preclinical evaluation of this compound.
Potential Drug Discovery Applications
Based on the established activities of the 1,2,5-oxadiazole scaffold, we propose two primary avenues for the investigation of this compound:
-
IDO1 Inhibition for Cancer Immunotherapy: The structural resemblance to known 1,2,5-oxadiazole-based IDO1 inhibitors suggests this compound could be a candidate for development as an immunomodulatory agent.[5] Inhibition of IDO1 would restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby enhancing T-cell mediated tumor cell killing.
-
Direct Anti-proliferative/Cytotoxic Agent: Various oxadiazole derivatives have demonstrated direct anti-proliferative effects on cancer cell lines.[1][7] The mechanism for such activity can be diverse, and therefore, screening against a panel of cancer cell lines is a logical step in its preclinical assessment.
The following sections provide detailed protocols to explore these potential applications.
Synthesis Protocol
The synthesis of this compound can be plausibly achieved from a commercially available or readily synthesized ester precursor, such as methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The final step involves the amidation of the ester with methylamine.
Protocol 3.1: Synthesis of this compound from Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
This protocol is based on general principles of ester to amide conversion.[8][9][]
Materials and Reagents:
-
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (starting material)[11]
-
Methylamine (solution in THF, e.g., 2.0 M)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate (EtOAc) and Hexanes for TLC mobile phase
-
UV lamp for TLC visualization
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous methanol.
-
Addition of Amine: While stirring, add a solution of methylamine in THF (3.0-5.0 eq) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 60-70°C).
-
Monitoring: Monitor the progress of the reaction by TLC. The starting material and product should have different Rf values. A typical mobile phase could be 50% EtOAc in hexanes.
-
Workup: Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent and excess methylamine using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Biochemical and Cellular Assay Protocols
The following protocols are designed to assess the biological activity of the synthesized compound.
Protocol 4.1: In Vitro IDO1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for screening IDO1 inhibitors and measures the production of N-formylkynurenine (NFK), which is then converted to a fluorescent product.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IDO1.
Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer
-
L-Tryptophan (substrate)
-
Antioxidant Mix
-
NFK Standard
-
Fluorogenic Developer
-
Selective IDO1 Inhibitor (e.g., Epacadostat, as a positive control)
-
DMSO (for compound dilution)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 402/488 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Premix Preparation: Prepare a 2X Reaction Premix by diluting a 100X Antioxidant Mix 1:50 in IDO1 Assay Buffer.[12]
-
Assay Plate Setup:
-
Test Wells: Add 2 µL of the compound dilutions to the wells.
-
Positive Control: Add 2 µL of a known IDO1 inhibitor (e.g., 1 µM final concentration).
-
Solvent Control (No Inhibition): Add 2 µL of DMSO.
-
Background Control: Add assay buffer instead of the enzyme.
-
-
Enzyme Addition: Add recombinant IDO1 enzyme to all wells except the background control.
-
Substrate Addition: Initiate the reaction by adding L-Tryptophan to all wells. The final reaction volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding the fluorogenic developer according to the manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em = 402/488 nm.
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 4.2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to measure the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14]
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on a cancer cell line (e.g., HeLa or A549).
Materials and Reagents:
-
Cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Data Presentation
Quantitative data from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical IDO1 Inhibition Data
| Compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.8 |
| 10 | 15.6 ± 3.2 |
| 100 | 48.9 ± 4.5 |
| 1000 | 85.3 ± 2.1 |
| 10000 | 98.1 ± 0.9 |
| IC₅₀ (nM) | ~110 |
Table 2: Hypothetical Cell Proliferation Data (HeLa cells)
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0.1 | 98.7 ± 3.5 |
| 1 | 95.2 ± 4.1 |
| 10 | 70.3 ± 5.6 |
| 50 | 45.8 ± 3.9 |
| 100 | 15.1 ± 2.8 |
| EC₅₀ (µM) | ~48 |
Visualizations
Diagrams are provided to illustrate the proposed workflows and the potential mechanism of action.
Caption: Proposed synthesis workflow for the target compound.
Caption: High-level workflow for biological screening.
Caption: Potential mechanism of action via IDO1 inhibition.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C4H5N3O3 | CID 2054860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for the Analytical Characterization of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Introduction
4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound of interest in pharmaceutical and materials science research. As with any novel chemical entity intended for advanced applications, rigorous and comprehensive characterization is paramount to ensure its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the thorough characterization of this molecule. The methodologies described herein are designed to establish a complete analytical profile, a prerequisite for regulatory submissions and further development.
The oxadiazole core is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] The specific substitution pattern of an amino group, a carboxamide, and a methyl group on the N-methylated amide introduces unique chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for method development. While specific experimental data for the title compound is not widely available, we can infer key properties from its constituent parts and related analogs.
| Property | Predicted Value/Information | Source/Justification |
| IUPAC Name | This compound | Based on chemical structure |
| Molecular Formula | C4H6N4O2 | Calculated from structure |
| Molecular Weight | 142.12 g/mol | Calculated from structure |
| Appearance | White to off-white solid (predicted) | General appearance of similar small molecules |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Based on the polarity of functional groups |
Note: These properties are predicted and should be experimentally verified.
Comprehensive Analytical Workflow
A robust characterization strategy for this compound involves a sequence of orthogonal analytical techniques to confirm its structure, assess its purity, and identify any potential impurities.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Part 1: Structural Elucidation
The primary objective is to unequivocally confirm the chemical structure of the synthesized molecule. A combination of spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2] For this compound, ¹H and ¹³C NMR will provide critical information about the proton and carbon environments, respectively.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of polar compounds and its high boiling point. The amide and amine protons are more likely to be observed in DMSO-d₆ as their exchange with deuterium is slower than in protic solvents like D₂O or methanol-d₄.
-
Spectra: ¹H NMR will confirm the presence and connectivity of the N-methyl and amino protons. ¹³C NMR will identify the number of unique carbon atoms, including those in the oxadiazole ring and the carboxamide group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Assign the chemical shifts to the corresponding nuclei in the molecule.
-
Expected Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amine Protons | ~6.6 | Broad singlet | 2H | -NH₂ |
| Amide Proton | ~8.0 | Broad singlet | 1H | -C(O)NH- |
| Methyl Protons | ~2.8 | Doublet | 3H | -NHCH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Methyl Carbon | ~26 | -NHCH₃ |
| Oxadiazole Carbon 1 | ~150 | C-NH₂ |
| Oxadiazole Carbon 2 | ~155 | C-C(O)NHCH₃ |
| Carbonyl Carbon | ~160 | -C(O)NHCH₃ |
Note: These are predicted chemical shifts and may vary depending on experimental conditions.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement.[3]
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high mass accuracy and resolution.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatograph.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Determine the accurate mass of the most abundant ion.
-
Use the instrument software to calculate the elemental composition corresponding to the measured mass. The theoretical mass of [C₄H₆N₄O₂ + H]⁺ is 143.0569. The measured mass should be within a 5 ppm error.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[2][4]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum prior to the sample analysis.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Expected Characteristic IR Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amine) | 3400-3200 | Symmetric and asymmetric stretching |
| N-H (Amide) | ~3300 | Stretching |
| C=O (Amide) | ~1680 | Carbonyl stretching (Amide I) |
| N-H (Amide) | ~1550 | N-H bending (Amide II) |
| C=N (Oxadiazole) | ~1630 | Ring stretching |
Part 2: Purity Assessment and Impurity Profiling
Ensuring the purity of the compound is critical for its intended use. Chromatographic techniques are the primary methods for this evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for determining the purity of a drug substance.
Rationale for Experimental Choices:
-
Column: A C18 reversed-phase column is a versatile choice for separating small polar molecules.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid is typically effective for eluting and resolving the analyte from its impurities.
-
Detection: UV detection is suitable as the oxadiazole ring is expected to have a UV chromophore.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectroscopy)
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to identify potential impurities by coupling the separation power of HPLC with the detection and identification capabilities of mass spectrometry.
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer.
-
Method: Use the same chromatographic method as the HPLC purity assay.
-
Data Acquisition:
-
Acquire mass spectra for all eluting peaks.
-
For any observed impurities, obtain their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Propose potential structures for the impurities based on their mass and knowledge of the synthetic route. Common impurities could include starting materials, reagents, or by-products from side reactions.
-
Part 3: Method Validation
For use in a regulated environment, the developed analytical methods must be validated according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the structure, assessing the purity, and identifying potential impurities of this novel compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing its research and development.
References
Application Notes & Protocols: Molecular Docking of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Preamble: The Scientific Rationale
The 1,2,5-oxadiazole (furazan) scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for other functional groups.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potential applications in oncology and anti-inflammatory therapies.[1][4] The specific compound of interest, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, combines the furazan ring with amide and amino functionalities, suggesting a high potential for forming directed interactions, such as hydrogen bonds, with biological macromolecules.
Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein (receptor).[5][6] This in-silico approach allows for the rapid screening of potential drug candidates and provides invaluable insights into the molecular basis of ligand-receptor recognition, guiding lead optimization and further experimental work.[7][8]
This document provides a comprehensive, field-proven guide to performing a molecular docking study of this compound. We will move beyond a simple list of steps to explain the causality behind each choice, ensuring a robust and reproducible workflow. The protocol will utilize industry-standard, freely available software: AutoDock Vina for the docking calculation and PyMOL for visualization and analysis.[9][10]
Part 1: Foundational Workflow for Molecular Docking
A successful docking experiment is built upon meticulous preparation. The overall process can be visualized as a multi-stage pipeline where the quality of the output is directly dependent on the rigor of the input.
Caption: High-level workflow for a typical molecular docking study.
Part 2: Pre-Docking Preparation: The Critical Foundation
The principle of "garbage in, garbage out" is paramount in computational chemistry. This section details the essential preparatory steps for both the ligand and the receptor.
Ligand Preparation: this compound
The goal of ligand preparation is to generate a realistic, low-energy 3D conformation and assign correct atom types and charges.
Table 1: Ligand Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆N₄O₂ | - |
| Molecular Weight | 142.12 g/mol | - |
| SMILES | CNC(=O)C1=NON=C1N | PubChem |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
Protocol 1: Generating a 3D Ligand Structure
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain the SMILES string: CNC(=O)C1=NON=C1N.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: This is a crucial step to relieve any steric strain and find a stable, low-energy conformation. This can be performed using various force fields (e.g., MMFF94, UFF) available in software like Avogadro or Open Babel. The resulting structure should be saved in a common format like .mol2 or .pdb.
-
Prepare for Docking (PDBQT format): AutoDock Tools (ADT) is used to assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds. This process converts the .pdb file into a .pdbqt file, which contains the necessary information for AutoDock Vina.[11][12]
Target Protein Selection: An Evidence-Based Approach
The selection of a protein target is the most critical biological decision in the docking process. Given that furazan derivatives have shown promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunosuppression, we will select human IDO1 as our example target.[13]
The Protein Data Bank (PDB) is the primary repository for macromolecular structures.[14][15][16] The choice of which PDB entry to use requires careful consideration.
Table 2: Criteria for Selecting a High-Quality PDB Structure
| Criterion | Rationale | Ideal Value |
|---|---|---|
| Resolution | A measure of the clarity of the electron density map. Lower values indicate higher quality and more precise atomic coordinates. | < 2.5 Ångströms (Å)[17] |
| Co-crystallized Ligand | The presence of a bound ligand confirms the location and conformation of the binding pocket. This is invaluable for validating the docking protocol. | Required |
| Completeness | The structure should have no missing residues or atoms, especially within the active site. | No missing residues in the binding pocket |
| Organism | The protein should ideally be from the organism of interest (e.g., Homo sapiens). | Homo sapiens |
| Wild-Type vs. Mutant | Wild-type structures are generally preferred unless the study specifically aims to investigate the effect of a mutation. | Wild-Type |
For this protocol, we will use PDB ID: 5EK2 . This is a crystal structure of human IDO1 at 2.06 Å resolution, co-crystallized with the potent inhibitor epacadostat. This provides a perfect system for validating our docking protocol.
Receptor Preparation
The raw PDB file needs to be "cleaned" to prepare it for docking. This involves removing non-essential molecules and preparing the protein for the force field.
Protocol 2: Receptor Preparation using AutoDock Tools (ADT)
-
Load PDB: Open AutoDock Tools and load the receptor PDB file (e.g., 5EK2.pdb).
-
Clean the Structure:
-
Delete all water molecules (Edit -> Hydrogens -> Remove Waters). Water molecules are typically removed because their positions are highly dynamic and difficult to predict accurately in a standard docking simulation.
-
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for binding. This is critical to ensure the binding site is empty for our ligand to dock into.
-
-
Add Hydrogens: Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only). This is essential as hydrogen atoms are crucial for forming hydrogen bonds but are often not resolved in X-ray crystal structures.
-
Compute Charges: Assign Gasteiger charges to the protein atoms. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file. ADT will automatically merge non-polar hydrogens and define atom types, completing the preparation process.[12]
Part 3: The Docking Protocol: Simulating the Interaction
With the ligand and receptor prepared, we can now define the search space and execute the docking simulation.
Defining the Binding Site (Grid Box)
The "grid box" defines the three-dimensional space where AutoDock Vina will search for possible binding poses for the ligand.
-
Rationale: Constraining the search to the known active site (targeted docking) is computationally more efficient and biologically more relevant than searching the entire protein surface (blind docking).[5] The best way to define this box is by using the co-crystallized ligand as a guide.
Protocol 3: Grid Box Definition
-
In ADT, with the prepared receptor loaded, load the original co-crystallized ligand (epacadostat from 5EK2) back into the workspace.
-
Open the Grid Box tool (Grid -> Grid Box...).
-
Center the grid box on the co-crystallized ligand. Adjust the dimensions (x, y, z) of the box to ensure it fully encompasses the binding site with a buffer of approximately 4-5 Å on all sides. This ensures enough space for the new ligand to move and rotate freely.
-
Note down the coordinates for the center of the box and its dimensions. These values are required for the Vina configuration file.
Docking Execution with AutoDock Vina
AutoDock Vina requires a simple text file to specify the input files and parameters for the docking run.
Protocol 4: Running the Vina Docking Simulation
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the file names and coordinates with your own.
-
Run Vina: Open a command line or terminal, navigate to the directory containing your files, and execute the following command:
Vina will perform the docking calculation and write the output poses to docking_results.pdbqt and a log file with the binding affinity scores to docking_log.txt.[9][18]
Part 4: Post-Docking Analysis and Validation
Obtaining a result is only half the battle; interpreting and validating that result is what generates scientific insight.
Analyzing and Interpreting Docking Scores
Vina will output several binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.
-
Binding Affinity: This score estimates the binding free energy. More negative values indicate a more favorable, stronger predicted interaction.[19]
-
Root-Mean-Square Deviation (RMSD): When validating, RMSD measures the average distance between the atoms of the docked pose and a reference pose (e.g., the crystal structure of the native ligand). An RMSD value < 2.0 Å is generally considered a successful prediction, indicating the docking protocol can accurately reproduce the experimental binding mode.[20]
Table 3: Example Docking Output
| Pose | Binding Affinity (kcal/mol) | RMSD from reference (Å) |
|---|---|---|
| 1 | -7.8 | 1.2 |
| 2 | -7.5 | 1.8 |
| 3 | -7.2 | 2.5 |
| ... | ... | ... |
Visualization of Binding Poses
Visual inspection of the top-ranked pose is essential to determine if the predicted binding is chemically sensible. This is where the expertise of the scientist becomes critical.
Caption: Logical flow for the visual analysis of a docked complex.
Protocol 5: Visualizing Interactions with PyMOL
-
Load Structures: Open PyMOL and load the prepared receptor PDBQT file (5EK2_protein.pdbqt) and the docking output file (docking_results.pdbqt).
-
Focus on the Binding Site: Select the residues within ~5 Å of the docked ligand. Display these residues as lines and the ligand as sticks for clarity.
-
Identify Hydrogen Bonds: Use the "find polar contacts" command in PyMOL (Action -> find -> polar contacts -> to other atoms in selection) to visualize potential hydrogen bonds as dashed lines between the ligand and receptor.[21]
-
Analyze Interactions: Carefully examine the interactions. Does the 4-amino group donate a hydrogen bond? Does the carboxamide group participate in H-bonding? Are there hydrophobic interactions with non-polar residues? A plausible binding pose should be stabilized by multiple, chemically favorable interactions.[22][23]
Trustworthiness: The Self-Validating Protocol
A docking protocol must be validated to be considered trustworthy. The most common and effective method is to re-dock the co-crystallized (native) ligand back into its own binding site.
Protocol 6: Docking Validation via Re-docking
-
Prepare Native Ligand: Extract the co-crystallized ligand (epacadostat from 5EK2) into a new PDB file. Prepare it using the same method as in Protocol 1 to create a .pdbqt file.
-
Re-Dock: Use the exact same receptor structure and grid box parameters (Protocol 3 & 4) to dock the native ligand.
-
Calculate RMSD: After the re-docking is complete, load the original PDB structure (5EK2) and the top-ranked re-docked pose of the native ligand into PyMOL. Superimpose the protein backbones and then calculate the RMSD between the non-hydrogen atoms of the re-docked ligand and the original crystal pose.
-
Assess Validity: If the RMSD is less than 2.0 Å, the docking protocol is considered validated.[20][24] It demonstrates that the chosen parameters are capable of accurately reproducing a known experimental binding mode, lending confidence to the results obtained for your test ligand (this compound).
Part 5: Concluding Remarks and Future Directions
This guide has detailed a robust and validated workflow for the molecular docking of this compound against a biologically relevant target. The results of a successful docking study—namely, a predicted low-energy binding pose stabilized by meaningful interactions—provide a strong structural hypothesis for how this compound might exert its biological effect.
It is crucial to remember that molecular docking is a predictive tool. The hypotheses generated should be used to guide further computational and experimental work. A logical next step would be to perform molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time. Ultimately, these in-silico findings must be validated through in-vitro biochemical or biophysical assays to confirm the binding and functional activity of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 15. academic.oup.com [academic.oup.com]
- 16. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 17. researchgate.net [researchgate.net]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. medium.com [medium.com]
- 23. researchgate.net [researchgate.net]
- 24. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Application Notes and Protocols for In Vitro Evaluation of 1,2,5-Oxadiazole Derivatives
Introduction: The Prominence of 1,2,5-Oxadiazoles in Modern Drug Discovery
The 1,2,5-oxadiazole scaffold, including its N-oxide counterpart, furoxan, has emerged as a privileged heterocyclic motif in medicinal chemistry.[1][2] This five-membered ring system is of significant interest due to its diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and vasodilatory properties.[3][4] A key feature of certain 1,2,5-oxadiazole derivatives, particularly the furoxans, is their ability to act as nitric oxide (NO) donors under physiological conditions.[1][2] Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes, and its controlled release from small molecules offers therapeutic potential in various diseases.
The versatility of the 1,2,5-oxadiazole ring allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a vast library of derivatives targeting a wide array of biological macromolecules.[5] Consequently, a robust and well-defined panel of in vitro assays is essential for the systematic evaluation of these compounds, from initial hit identification to lead optimization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key in vitro assays for characterizing 1,2,5-oxadiazole derivatives. It offers not just step-by-step protocols but also delves into the scientific rationale behind the experimental design, ensuring a thorough understanding of the data generated.
I. Antiproliferative and Cytotoxicity Assays
A primary application of 1,2,5-oxadiazole derivatives is in oncology.[6][7] Therefore, the initial assessment of their biological activity often involves evaluating their effects on cancer cell proliferation and viability.
A. Rationale for Cytotoxicity Screening
The goal of these assays is to determine the concentration at which a compound elicits a cytotoxic or cytostatic effect on cancer cells. This is typically quantified as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). Comparing the IC50 values across different cancer cell lines can provide initial insights into the compound's spectrum of activity and potential selectivity. Furthermore, comparing cytotoxicity in cancerous versus non-cancerous cell lines is a crucial first step in assessing the therapeutic window.[8]
B. Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jpbsci.com [jpbsci.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,2,5-oxadiazole N-oxide derivatives as hypoxia-selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for the Formulation of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide for Biological Studies
Introduction: Unlocking the Therapeutic Potential of a Novel Oxadiazole Scaffold
The 1,2,5-oxadiazole (furazan) heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The compound 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide (henceforth referred to as "Compound X") has emerged as a promising candidate for further investigation. Its unique structural features, combining a hydrogen-bond-donating amino group and a carboxamide moiety, suggest potential interactions with various biological targets. However, like many heterocyclic compounds, Compound X is anticipated to exhibit poor aqueous solubility, a significant hurdle for its evaluation in biological systems.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of Compound X. It outlines a logical, phase-appropriate strategy, beginning with essential pre-formulation characterization and progressing to the development of tailored formulations for both in vitro and in vivo biological studies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducible and meaningful biological data.
Compound X: Key Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 30720-84-4 | Sigma-Aldrich |
| Molecular Formula | C₄H₆N₄O₂ | Sigma-Aldrich |
| Molecular Weight | 142.12 g/mol | Sigma-Aldrich |
Part 1: Pre-formulation Assessment - The Foundation of Rational Formulation Design
Before a stable and effective formulation can be developed, a thorough understanding of the physicochemical properties of Compound X is paramount. This pre-formulation stage is critical for identifying potential liabilities and guiding the selection of appropriate excipients and vehicle systems.
Rationale for Pre-formulation Studies
Many drug discovery programs falter due to poor pharmacokinetic profiles stemming from inadequate formulation. Heterocyclic compounds like Compound X are often crystalline solids with low aqueous solubility, leading to poor absorption and bioavailability. A systematic pre-formulation evaluation mitigates these risks by characterizing the molecule's intrinsic properties.
Experimental Protocol: Physicochemical Characterization
The following protocols outline the essential studies to characterize Compound X.
A. Aqueous Solubility Determination (Thermodynamic Solubility)
-
Objective: To determine the equilibrium solubility of Compound X in aqueous media at various pH levels, mimicking physiological conditions.
-
Methodology:
-
Prepare a series of buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (phosphate-buffered saline, PBS, simulating physiological pH).
-
Add an excess amount of solid Compound X to vials containing each buffer.
-
Equilibrate the vials by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a 0.22 µm filter.
-
Quantify the concentration of dissolved Compound X in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Interpretation: The results will establish the pH-solubility profile. Given the presence of a primary amine, solubility may be higher at acidic pH. Poor solubility (<10 µg/mL) at pH 7.4 will necessitate solubility enhancement strategies.
B. Lipophilicity Determination (LogD)
-
Objective: To measure the lipophilicity of Compound X at physiological pH, which influences its membrane permeability and potential for non-specific binding.
-
Methodology (Shake-Flask Method):
-
Prepare a solution of Compound X in PBS (pH 7.4) at a known concentration (below its determined solubility limit).
-
Add an equal volume of n-octanol to the aqueous solution in a separatory funnel.
-
Shake vigorously for 1-2 hours to allow for partitioning.
-
Allow the two phases to separate completely.
-
Measure the concentration of Compound X in both the aqueous and n-octanol phases by HPLC.
-
Calculate the distribution coefficient (LogD) using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
-
Interpretation: A LogD value between 1 and 3 is often optimal for oral absorption. High LogD values (>3) may indicate potential issues with solubility and high protein binding.
C. Solid-State Characterization
-
Objective: To understand the solid-form properties (crystallinity, polymorphism) of Compound X, which can impact solubility and stability.
-
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic forms.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline nature of the supplied material.
-
-
Importance: Different polymorphs can have vastly different solubilities. It is crucial to ensure consistency of the solid form used in all studies.
D. Stability Assessment (Forced Degradation)
-
Objective: To identify the degradation pathways and intrinsic stability of Compound X under various stress conditions, as mandated by ICH guidelines.
-
Methodology:
-
Prepare solutions of Compound X in various media:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
-
Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Expose solid Compound X and a solution in a neutral, aqueous-organic mixture to photolytic stress (as per ICH Q1B guidelines).
-
Analyze all stressed samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).
-
-
Interpretation: This study reveals sensitivities to pH, oxidation, and light, which will dictate the choice of excipients, formulation process, and storage conditions. For example, if the compound is base-labile, alkaline excipients must be avoided.
Caption: Pre-formulation characterization workflow for Compound X.
Part 2: Formulation Strategies for In Vitro Biological Assays
In vitro assays are fundamental for determining the biological activity of Compound X. The primary goal of formulation for these assays is to achieve complete solubilization of the compound in the culture medium without inducing cellular toxicity from the vehicle itself.
The Challenge of Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of test compounds. While effective at solubilizing many organic molecules, it is not an inert vehicle.
-
Causality: DMSO can induce cellular stress, alter gene expression, and act as a free radical scavenger, potentially confounding experimental results. Therefore, the final concentration of DMSO in the assay medium must be minimized, typically to ≤0.5%, with a preferred concentration of ≤0.1%.
Protocol: Preparation of a DMSO-based Stock Solution
-
Preparation of High-Concentration Stock:
-
Accurately weigh a precise amount of Compound X.
-
Dissolve in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution, using gentle warming (to 37°C) or sonication if necessary, provided the compound is thermally stable.
-
-
Storage:
-
Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution into the final assay medium.
-
It is critical to perform dilutions in a stepwise manner to prevent precipitation. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in medium, vortex gently, and then dilute this intermediate solution 1:10 into the final assay plate.
-
Crucial Control: Always include a "vehicle control" group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of Compound X tested.
-
Alternative Strategies for Poorly Soluble Compounds
If Compound X precipitates from the medium even at low DMSO concentrations, alternative solubilizing excipients may be required.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological studies.
-
Protocol: Prepare an aqueous stock solution of HP-β-CD (e.g., 20% w/v). Attempt to dissolve Compound X directly into this solution. This cyclodextrin-complexed stock can then be diluted into the cell culture medium.
-
Part 3: Formulation Development for In Vivo Studies
The goal of in vivo formulation is to ensure adequate and reproducible systemic exposure of the test animal to Compound X. The choice of vehicle and route of administration depends on the study's objective (e.g., efficacy, pharmacokinetics, toxicology) and the compound's physicochemical properties.
Vehicle Selection: A Decision-Making Framework
The selection of a vehicle for animal studies must balance solubilizing capacity with animal safety and tolerability. The ideal vehicle is non-toxic and biologically inert.
Caption: Decision tree for selecting an in vivo formulation strategy.
Common Vehicles for Oral and Parenteral Administration
The following table summarizes common, well-tolerated vehicles for rodent studies. The final choice will be guided by the solubility data generated in the pre-formulation assessment.
| Vehicle Composition | Route | Suitability | Key Considerations |
| Saline (0.9% NaCl) | PO, IV, IP, SC | For water-soluble compounds | Ideal, but unlikely for Compound X. |
| 5-10% DMSO in Saline | IV, IP | For compounds with moderate solubility | DMSO concentration must be kept low to avoid hemolysis (IV) and irritation. |
| 20-40% PEG400 in Saline/Water | PO, IV, IP, SC | Good solubilizer for many compounds | Can be viscous. Check for tolerability at higher concentrations. |
| 10% HP-β-CD in Water | PO, IV, IP, SC | Excellent for increasing solubility | Can affect pharmacokinetics by altering free drug concentration. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1-0.25% (v/v) Tween 80 in Water | PO | Standard for insoluble compounds | Forms a suspension. Particle size and homogeneity are critical. |
Protocol: Preparation of an Oral Suspension
This is often the most practical approach for initial in vivo studies of poorly soluble compounds.
-
Vehicle Preparation:
-
Prepare the vehicle by slowly adding 0.5 g of low-viscosity sodium carboxymethylcellulose (CMC) to 100 mL of purified water while stirring vigorously to prevent clumping.
-
Once the CMC is hydrated, add 0.25 mL of Tween 80 and continue stirring until a homogenous, slightly viscous solution is formed. Tween 80 acts as a wetting agent to aid in the dispersion of the hydrophobic drug particles.
-
-
Suspension Formulation:
-
Accurately weigh the required amount of Compound X. If particle size is large, micronization using a mortar and pestle is recommended to improve suspension stability and absorption.
-
Create a paste by adding a small amount of the vehicle to the Compound X powder and triturating.
-
Gradually add the remaining vehicle while stirring or homogenizing to achieve the final desired concentration.
-
-
Homogeneity and Stability:
-
The final formulation must be a uniform suspension. It should be stirred continuously before and during dose administration to ensure each animal receives the correct dose.
-
Conduct short-term stability testing (e.g., 4-24 hours) at room temperature to ensure the compound does not significantly degrade in the vehicle and that the suspension remains physically stable (i.e., does not rapidly settle or cake).
-
Part 4: Analytical Validation of Formulations
All formulations must be analytically validated to ensure the concentration of Compound X is accurate and that the compound is stable in the chosen vehicle.
-
Methodology: A stability-indicating HPLC method, developed during forced degradation studies, should be used.
-
Procedure:
-
Prepare a fresh formulation.
-
Immediately take a sample, dilute appropriately, and analyze by HPLC to determine the initial concentration (T=0). This confirms the accuracy of the preparation.
-
Store the formulation under the intended use conditions (e.g., on a stir plate at room temperature).
-
Take further samples at specified time points (e.g., 2, 4, 8, 24 hours) and analyze by HPLC.
-
-
Acceptance Criteria: The concentration should typically remain within ±10% of the initial concentration, and no significant degradation products should appear.
Conclusion
The successful biological evaluation of this compound is contingent upon a rational and systematic formulation strategy. By first investing in a thorough pre-formulation characterization to understand the compound's intrinsic physicochemical properties, researchers can make informed decisions about vehicle and excipient selection. This approach minimizes the risk of formulation-induced artifacts in in vitro assays and ensures consistent, reliable exposure in in vivo studies, thereby enabling a true assessment of the compound's therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Overview of the Synthetic Challenge
The 1,2,5-oxadiazole (furazan) ring system is a valuable scaffold in medicinal chemistry.[1][2] The target molecule, this compound, possesses multiple reactive functional groups—a primary amine, an N-methyl amide, and the oxadiazole ring itself—which presents unique synthetic challenges. Achieving high yields requires careful control over reaction conditions to prevent side reactions and degradation of the heterocyclic core.
This guide outlines a validated, multi-step synthetic pathway and provides direct, actionable solutions to common problems encountered at each stage.
Recommended Synthetic Pathway
Our recommended approach proceeds through three key stages starting from the readily available 3,4-diaminofurazan. This pathway is designed for robustness and scalability.
References
Technical Support Center: Stabilizing 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide in Solution
Welcome to the technical support center for 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the solution-state instability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Introduction: Understanding the Molecule's Inherent Instability
This compound is a molecule of interest with potential applications in various research fields. However, its utility is often hampered by its limited stability in solution. The structure incorporates several functional groups that are susceptible to degradation: an amino group, an N-methyl carboxamide, and a 1,2,5-oxadiazole ring. The 1,2,5-oxadiazole isomer is noted to be the least stable among oxadiazole analogues, which contributes to the compound's inherent instability[1][2]. This guide will walk you through troubleshooting common stability issues and provide a framework for developing robust formulations.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned yellow/brown overnight. What is happening?
A color change in the solution often indicates oxidative degradation. The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored byproducts[3][4]. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.
Q2: I'm observing a significant loss of compound concentration in my aqueous solution, even when stored at 4°C. What are the likely causes?
Loss of the parent compound in an aqueous solution, even at low temperatures, is likely due to hydrolysis. The N-methyl carboxamide functional group can undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and methylamine. While the 1,2,5-oxadiazole ring is generally described as having low reactivity towards nucleophiles, its stability can be compromised under harsh pH conditions, potentially leading to ring cleavage[5].
Q3: My compound is precipitating out of solution. Is this a stability issue?
Precipitation can be a consequence of degradation. If the degradation products are less soluble in the chosen solvent system than the parent compound, they may precipitate over time. Alternatively, a change in pH due to degradation (e.g., formation of a carboxylic acid from amide hydrolysis) can alter the solubility of the parent compound. It is also possible that the initial concentration exceeded the compound's thermodynamic solubility limit in that specific solvent and temperature.
Q4: Can I use buffers to improve the stability of my solution?
Yes, using a buffer to maintain a stable pH is highly recommended. The stability of this compound is likely pH-dependent. A forced degradation study across a range of pH values (see Experimental Protocols section) will help you identify the optimal pH for maximum stability. Generally, a pH near neutral (6.5-7.5) is a good starting point for stability studies of compounds with both amino and amide groups.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues with your this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Rapid loss of purity/potency | Hydrolysis (amide or oxadiazole ring), Oxidation | 1. pH control: Prepare solutions in a buffered system. Determine the optimal pH for stability using a forced degradation study. 2. Solvent selection: Evaluate stability in a range of solvents with varying polarity and proticity (e.g., acetonitrile, ethanol, DMSO, in addition to aqueous buffers). 3. Temperature control: Store solutions at the lowest practical temperature (e.g., -20°C or -80°C). |
| Solution discoloration (yellowing/browning) | Oxidation | 1. Inert atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Light protection: Store solutions in amber vials or protect them from light. 3. Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, BHT), but verify compatibility and potential for interference with downstream assays. |
| Precipitate formation | Degradation to insoluble products, Change in pH affecting solubility, Exceeding solubility limit | 1. Characterize the precipitate: Isolate and analyze the precipitate (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradant. 2. Re-evaluate solubility: Determine the solubility of the compound in the chosen solvent system at the storage temperature. 3. Use of co-solvents: Consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol in an aqueous buffer) to improve the solubility of both the parent compound and its potential degradants. |
Experimental Protocols
To systematically investigate and overcome the instability of this compound, a forced degradation study is essential. This will help identify the key factors influencing its stability and guide the development of a stable formulation.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and critical stability-affecting factors for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3% and 30%)
-
Aprotic and protic organic solvents (e.g., acetonitrile, DMSO, ethanol)
-
Phosphate and acetate buffers (pH range 3-9)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and 1 M NaOH. Incubate at room temperature. Note: Base-mediated degradation of amides can be rapid[6].
-
Oxidation: Dilute the stock solution in 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and a solution (in a relatively inert solvent) at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber, alongside a control sample wrapped in aluminum foil.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The frequency of sampling should be adjusted based on the observed rate of degradation.
-
Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC/UPLC method to quantify the remaining parent compound and detect the formation of degradation products. An LC-MS method is highly recommended for the identification of degradants.
-
Protocol 2: pH-Stability Profile
Objective: To determine the optimal pH for the stability of this compound in aqueous solution.
Procedure:
-
Prepare a series of buffered solutions across a pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Add a small aliquot of a concentrated stock solution of the compound to each buffered solution to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.
-
Analyze samples at regular intervals using a validated HPLC method.
-
Plot the logarithm of the remaining compound concentration versus time for each pH to determine the degradation rate constant.
-
Plot the degradation rate constant versus pH to identify the pH of maximum stability.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways for this compound based on its chemical structure.
Caption: Potential Hydrolytic Degradation Pathways.
Caption: Potential Oxidative Degradation Pathway.
Summary of Recommended Starting Conditions for Stability Enhancement
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 (experimentally verify) | Minimizes acid and base-catalyzed hydrolysis of the amide group. |
| Solvent | Aprotic solvents (e.g., DMSO, Acetonitrile) for stock solutions. Buffered aqueous solutions for working solutions. | Aprotic solvents prevent hydrolysis. Buffers maintain a stable pH in aqueous solutions. |
| Temperature | ≤ 4°C for short-term storage. ≤ -20°C for long-term storage. | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the amino group. |
| Light | Protect from light (use amber vials) | Prevents photodegradation. |
Conclusion
The instability of this compound in solution is a significant challenge that can be overcome with a systematic and informed approach. By understanding the potential degradation pathways—hydrolysis and oxidation being the most probable—researchers can design experiments to identify the optimal conditions for their specific application. The use of forced degradation studies is a powerful tool in this process. We recommend that you use this guide as a starting point for your investigations and adapt the protocols to your specific experimental needs.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,2,5-Oxadiazole Ring Formation
Welcome to the technical support center for the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming this important heterocyclic scaffold. The 1,2,5-oxadiazole ring is a key structural motif in medicinal chemistry, materials science, and energetic materials, valued for its unique electronic properties and its role as a nitric oxide (NO) donor.[1][2][3][4][5] However, its synthesis can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.
Troubleshooting Guide: Common Issues in 1,2,5-Oxadiazole Synthesis
This section addresses specific problems you might encounter during the formation of the 1,2,5-oxadiazole ring, primarily focusing on the most common synthetic route: the dehydrative cyclization of vicinal dioximes (also known as glyoximes).
Issue 1: Low or No Yield of the Desired 1,2,5-Oxadiazole
Question: My reaction to cyclize a vicinal dioxime has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: A low or nonexistent yield is a common frustration, but it can often be resolved by systematically evaluating several key reaction parameters.
Causality and Diagnostic Steps:
-
Inefficient Dehydration: The core of the reaction is the removal of two molecules of water from the dioxime. If the dehydrating agent is weak, inappropriate for your substrate, or has degraded, the cyclization will not proceed efficiently.
-
Recommendation:
-
Choice of Dehydrating Agent: For thermally stable substrates, classic dehydrating agents like succinic anhydride or thionyl chloride (SOCl₂) at elevated temperatures can be effective.[6] However, for more sensitive substrates, these harsh conditions can lead to decomposition.
-
Milder Alternatives: Consider using milder, more modern reagents. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for promoting cyclization at ambient temperatures, which is particularly beneficial for preparing energetic compounds or those with sensitive functional groups.[7][8][9][10]
-
Reagent Quality: Ensure your dehydrating agent is fresh and has been stored under anhydrous conditions. Many dehydrating agents are sensitive to atmospheric moisture.[11]
-
-
-
Substrate Stability and Purity: The starting vicinal dioxime must be pure. Impurities can interfere with the reaction. Additionally, some dioximes can be unstable under the reaction conditions.
-
Recommendation:
-
Purification: Recrystallize your starting dioxime to ensure high purity before attempting the cyclization.
-
Reaction Temperature: If you suspect your substrate is decomposing, lower the reaction temperature. This is where reagents like CDI are particularly advantageous as they are effective at room temperature.[8][9]
-
-
-
Inappropriate Reaction Conditions (Solvent and Temperature): The choice of solvent can significantly impact the reaction. The temperature must be sufficient to drive the reaction to completion without causing decomposition.
-
Recommendation:
-
Solvent Screening: If the reaction is sluggish, consider screening a range of anhydrous solvents. Common choices include aprotic solvents like DMF, acetonitrile, or THF.
-
Temperature Optimization: If using thermal dehydration, incrementally increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC). Be mindful of the decomposition temperature of your product, especially for energetic materials.[11]
-
-
-
Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired 1,2,5-oxadiazole. A common side reaction with certain dehydrating agents like thionyl chloride is the Beckmann rearrangement, which can lead to the formation of 1,2,4-oxadiazoles.[12]
-
Recommendation:
-
Monitor by TLC: Carefully monitor the reaction progress by TLC to identify the formation of byproducts.
-
Change Dehydrating Agent: If significant byproduct formation is observed, switching to a milder and more selective dehydrating agent is recommended.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 1,2,5-oxadiazole synthesis.
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best purification strategies for 1,2,5-oxadiazoles?
Answer: Purification can be challenging due to the properties of the 1,2,5-oxadiazole ring and potential byproducts. A multi-step approach is often necessary.
Purification Strategies:
| Technique | When to Use | Key Considerations |
| Recrystallization | For solid products with moderate to high purity. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, isopropanol, ethyl acetate, toluene, or mixtures.[13] |
| Silica Gel Chromatography | When recrystallization is ineffective or for separating closely related impurities. | 1,2,5-oxadiazoles are often moderately polar. A common eluent system is a gradient of ethyl acetate in hexanes. For more polar compounds, a dichloromethane/methanol system can be effective. If your compound is sensitive to the acidic nature of silica, consider using neutral or basic alumina.[13] |
| Sublimation | For volatile, thermally stable solid products. | This can be a very effective method for achieving high purity, but it is only suitable for a subset of compounds. |
| Aqueous Workup | To remove water-soluble impurities and unreacted reagents. | A standard workup with an organic solvent (e.g., ethyl acetate) and water or brine can remove many impurities. Be mindful of the pH if your compound has acidic or basic functional groups. |
Pro-Tip: For compounds that are difficult to purify due to their solubility, dry loading onto silica gel for column chromatography can significantly improve separation.[13]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the 1,2,5-oxadiazole ring?
A1: There are three primary approaches for constructing the 1,2,5-oxadiazole ring:[6]
-
Dehydration of vicinal dioximes: This is the most common and straightforward method.
-
Deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans): Furoxans can be reduced to the corresponding furazans using reagents like trialkylphosphites.[6]
-
Ring transformation reactions: In some cases, other heterocyclic rings can be converted into the 1,2,5-oxadiazole scaffold.
Q2: How do I synthesize the 1,2,5-oxadiazole N-oxide (furoxan) ring?
A2: The furoxan ring is also a valuable scaffold, known for its ability to release nitric oxide.[14][15] Common synthetic methods include:
-
Dimerization of nitrile oxides: This is a classical and widely used method.[15]
-
Nitrosation of unsaturated compounds: Alkenes can be treated with nitrosating agents to form furoxans.[15]
-
Cyclization of α-nitro-ketoximes: This can be achieved using catalysts like acidic alumina.[1]
Q3: What are the key safety precautions to consider when working with 1,2,5-oxadiazoles?
A3: Safety is paramount, as many derivatives of 1,2,5-oxadiazole, particularly those with nitro or azido groups, are energetic materials with explosive properties.[12][16][17]
-
Always conduct a literature search on your specific target molecule and closely related analogs to understand their potential hazards.
-
Always work on a small scale initially.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast shields if necessary.
-
Avoid heat, friction, and impact, especially with compounds known to be energetic.
-
Be mindful of the potential for tautomerism in furoxans, which can affect their stability.[18][19]
Q4: What are the best analytical techniques to characterize my 1,2,5-oxadiazole product?
A4: A combination of spectroscopic and analytical techniques is essential for unambiguous structure confirmation.
| Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure and the electronic environment of the atoms.[20][21] |
| Infrared (IR) Spectroscopy | Helps identify characteristic functional groups and vibrations of the oxadiazole ring.[20][22] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structure elucidation.[21][23] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule.[22] |
| Elemental Analysis | Confirms the elemental composition of the synthesized compound.[21] |
| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds. |
Experimental Protocols
Protocol 1: General Procedure for 1,2,5-Oxadiazole Synthesis via Dehydration of a Vicinal Dioxime using CDI
This protocol is adapted for its mild conditions and broad functional group tolerance.[7][8]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the vicinal dioxime (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, acetonitrile, or DMF) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: To the stirred solution at room temperature, add 1,1'-carbonyldiimidazole (CDI) (1.1-1.5 eq) portion-wise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (a typical mobile phase is 30% ethyl acetate in hexanes). The reaction is typically complete within 1-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure 1,2,5-oxadiazole.
Mechanism of 1,2,5-Oxadiazole Ring Formation
The cyclodehydration of a vicinal dioxime is the most direct route to the 1,2,5-oxadiazole ring. The reaction proceeds through the activation of the oxime hydroxyl groups by a dehydrating agent, followed by intramolecular cyclization and elimination of water.
Caption: General mechanism for 1,2,5-oxadiazole formation from a vicinal dioxime.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. journalspub.com [journalspub.com]
- 23. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Welcome to the technical support center for the synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed reactions and optimize your synthetic protocols.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via one of two primary routes: the amidation of a carboxylic acid or ester precursor, or the controlled hydrolysis/amination of a nitrile precursor. Each pathway presents a unique set of challenges. The 1,2,5-oxadiazole (furazan) ring, while aromatic, is the least stable of the common oxadiazole isomers and can be susceptible to degradation under harsh conditions[1]. This guide is structured to address specific issues arising from these core synthetic strategies.
Part 1: Troubleshooting Amidation Reactions from Carboxylic Acid or Ester Precursors
This pathway involves the coupling of 4-amino-1,2,5-oxadiazole-3-carboxylic acid[2] (or its corresponding ester) with methylamine. The reaction typically requires activation of the carboxylic acid.
Diagram: General Amidation Workflow
Caption: Workflow for synthesis from the carboxylic acid precursor.
Frequently Asked Questions (FAQs)
Question 1: My reaction shows low to no conversion of the starting carboxylic acid. What are the likely causes and how can I fix it?
Answer:
This is a common issue often related to insufficient activation of the carboxylic acid. The electron-withdrawing nature of the 1,2,5-oxadiazole ring can reduce the nucleophilicity of the carboxylate, making activation challenging.
-
Causality: Standard coupling reagents may not be potent enough, or the reaction conditions may be suboptimal. Water contamination can also quench the activated intermediate.
-
Troubleshooting Steps:
-
Method 1: Acyl Chloride Formation (Two-Step Protocol)
-
Rationale: Converting the carboxylic acid to its acyl chloride is a robust method for activation.
-
Protocol:
-
Suspend 1 equivalent of 4-amino-1,2,5-oxadiazole-3-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).
-
Add 1.5-2.0 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. For oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is required.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. Monitor by IR for the disappearance of the broad O-H stretch and appearance of a sharp C=O stretch around 1780-1800 cm⁻¹.
-
Remove the excess reagent and solvent under vacuum. Crucially, ensure all traces are removed.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of 2.5 equivalents of methylamine (as a solution in THF, water, or ethanol) and 2.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir for 1-3 hours at 0 °C to room temperature. Monitor completion by TLC or LC-MS.
-
-
-
Method 2: Enhanced One-Pot Coupling Reagents
-
Rationale: If a one-pot method is preferred, stronger coupling agents may be necessary.
-
Protocol:
-
Dissolve 1 equivalent of the carboxylic acid in anhydrous DMF.
-
Add 1.2 equivalents of a robust coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 2-3 equivalents of DIPEA.
-
Stir for 15-30 minutes at room temperature to pre-activate the acid.
-
Add 1.5 equivalents of methylamine solution.
-
Stir at room temperature for 2-12 hours, monitoring by LC-MS. Standard carbodiimide reagents like EDC can also be effective, but often require an additive like HOAt (1-Hydroxy-7-azabenzotriazole) to increase efficiency and reduce side reactions[3].
-
-
-
Question 2: My LC-MS shows the correct mass for the product, but the yield is low after workup and purification. Where is my product going?
Answer:
The target molecule is relatively polar due to the free amino group and the amide functionality. This can lead to losses during aqueous workups and challenges in extraction and purification.
-
Causality: The product may have partial solubility in the aqueous phase during extraction. It may also adhere strongly to silica gel during chromatography.
-
Troubleshooting Steps:
-
Workup Modification:
-
Instead of a standard aqueous wash, quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.
-
Extract with a more polar solvent system. If DCM or ethyl acetate fails to recover the product, try a mixture such as 10% isopropanol in chloroform.
-
Perform multiple (5-7) extractions with smaller volumes of organic solvent.
-
Brine washes can help break up emulsions and reduce the amount of water in the organic layer.
-
-
Purification Strategy:
-
Chromatography: If using silica gel, consider pre-treating the column with a 1% solution of triethylamine in your eluent to prevent streaking and irreversible binding. Use a gradient elution, starting with a less polar system and gradually increasing polarity.
-
Recrystallization: This is often a highly effective method for purifying polar compounds. A protocol for a similar compound involved recrystallization from chloroform[4]. Experiment with solvent systems like acetonitrile, ethanol/water, or ethyl acetate/hexanes.
-
-
Part 2: Troubleshooting Reactions from the Nitrile Precursor
This synthetic route begins with 4-amino-1,2,5-oxadiazole-3-carbonitrile[5] and aims to convert the nitrile group into the N-methyl carboxamide. This is typically achieved via controlled hydrolysis.
Diagram: Nitrile Conversion Troubleshooting Logic
Caption: Troubleshooting decision tree for nitrile conversion reactions.
Frequently Asked Questions (FAQs)
Question 1: I attempted to hydrolyze the nitrile, but my main product is the carboxylic acid, not the amide. How can I stop the reaction at the amide stage?
Answer:
This is the most significant challenge with this route. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate[6][7]. If the conditions are too harsh or the reaction time is too long, the amide will be hydrolyzed as soon as it forms.
-
Causality: The rate of amide hydrolysis is comparable to or faster than nitrile hydrolysis under many standard acidic or basic conditions.
-
Troubleshooting Steps:
-
Method 1: Mild Acid-Catalyzed Hydrolysis
-
Rationale: Use conditions known to favor amide formation. Concentrated sulfuric acid with controlled stoichiometry of water can sometimes favor amide formation.
-
Protocol:
-
Cool concentrated H₂SO₄ (2-3 equivalents) to 0 °C.
-
Slowly add the nitrile (1 equivalent).
-
Stir at a controlled low temperature (e.g., 0-10 °C) for a set period (start with 1 hour).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base like sodium carbonate or ammonium hydroxide to a pH of ~7-8.
-
Extract the product as described previously. It is critical to monitor this reaction closely by TLC/LC-MS and stop it as soon as a significant amount of the amide is observed, before the carboxylic acid begins to dominate.
-
-
-
Method 2: Base-Catalyzed Hydrolysis with Peroxide (Radziszewski Reaction)
-
Rationale: This method can be effective for converting nitriles to primary amides under basic conditions without proceeding to the carboxylic acid. Adapting it for N-methyl amides is less common but may be feasible with process optimization. For the primary amide, this is a known route.
-
Protocol (for primary amide, as a reference):
-
Dissolve the nitrile in a solvent like acetone or ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium carbonate.
-
Add hydrogen peroxide (30% solution) dropwise at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction closely. This reaction is exothermic.
-
-
Note: A direct conversion from the nitrile to the N-methyl amide using methylamine is challenging and may require high pressure and temperature, which could compromise the stability of the furazan ring.
-
Question 2: My reaction is very slow, and I recover mostly starting material even after extended periods.
Answer:
The nitrile group on the electron-deficient 1,2,5-oxadiazole ring can be resistant to hydrolysis.
-
Causality: The reaction conditions (temperature, catalyst concentration) are too mild to overcome the activation energy for the hydrolysis of this specific nitrile.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. For example, if you are running the reaction at room temperature, try heating to 40 °C, then 50 °C. Be cautious, as higher temperatures can also accelerate the subsequent hydrolysis of the amide to the carboxylic acid and potentially degrade the furazan ring.
-
Increase Catalyst Concentration: If using an acid or base catalyst, incrementally increase its concentration. For example, if using 1M HCl, try 3M or 6M HCl. Again, this must be balanced against the risk of over-hydrolysis.
-
Solvent Effects: Ensure your nitrile is fully dissolved. Using a co-solvent like THF or dioxane with your aqueous acid/base can improve solubility and reaction rates.
-
Summary of Key Parameters and Conditions
| Parameter | Route 1: Amidation | Route 2: Nitrile Hydrolysis | Key Consideration |
| Starting Material | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | 4-Amino-1,2,5-oxadiazole-3-carbonitrile | Purity of starting material is crucial. |
| Key Reagents | SOCl₂, Oxalyl Chloride, HATU, EDC/HOBt, Methylamine | H₂SO₄, HCl, NaOH, H₂O | Use anhydrous reagents and solvents for amidation. |
| Temperature | 0 °C to Room Temp | 0 °C to 50 °C (monitor closely) | Avoid high temperatures to prevent ring degradation. |
| Common Failure | Incomplete activation of carboxylic acid | Over-hydrolysis to carboxylic acid | Route 1 is often more controllable. |
| Workup | Quench with sat. NH₄Cl, extract with polar organic solvents | Quench on ice, neutralize, extract | Product is polar; risk of loss to aqueous phase. |
| Purification | Flash chromatography (base-washed silica) or recrystallization | Flash chromatography or recrystallization | Recrystallization may offer higher purity. |
References
- 1. scirp.org [scirp.org]
- 2. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, a key building block in contemporary drug discovery programs. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Synthesis Overview & Primary Reaction Pathway
The most direct and widely employed route for synthesizing this compound (also known as 4-amino-furazan-3-carboxylic acid methylamide) is the direct aminolysis of a corresponding ester precursor, typically ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, with methylamine.[1] This reaction, while straightforward in principle, is sensitive to conditions that can lead to competing side reactions.
Caption: Primary synthetic route via aminolysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: My final yield is consistently low (<50%). What are the most common culprits?
A: Low yields are typically traced back to three primary issues:
-
Incomplete Reaction: The aminolysis may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal stoichiometry of methylamine.
-
Hydrolysis of the Starting Ester: The presence of water in the reaction medium can lead to the hydrolysis of the starting ethyl ester back to its corresponding carboxylic acid, which is unreactive under these conditions.
-
Product Loss During Work-up/Purification: The target compound has moderate polarity. Using an improper solvent system during extraction or chromatography can lead to significant product loss.
Q2: My NMR/LC-MS analysis shows multiple unexpected peaks. What are the most probable side products?
A: The most common impurities are unreacted starting material (ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate) and the hydrolysis byproduct (4-amino-1,2,5-oxadiazole-3-carboxylic acid). In rare cases, if the temperature is too high or a very strong, non-nucleophilic base is used, side reactions involving the oxadiazole ring itself can occur, though this is less common.
Q3: The reaction seems to stall after a few hours, with starting material still present on my TLC plate. How can I drive it to completion?
A: A stalled reaction is a classic sign of equilibrium or insufficient activation.
-
Increase Methylamine Concentration: Use a larger excess of methylamine. This shifts the reaction equilibrium towards the product side (Le Chatelier's principle). Using a solution of methylamine in an anhydrous organic solvent like THF or ethanol is preferable to an aqueous solution to minimize hydrolysis.
-
Moderate Heating: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the competing hydrolysis reaction.
Q4: What is the best way to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase, such as 50-70% ethyl acetate in hexanes. The starting ester will have a higher Rf value (less polar) than the final carboxamide product. The reaction is complete when the starting material spot is no longer visible. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Issue - Presence of a Carboxylic Acid Impurity
A common and frustrating issue is the formation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid. This occurs when the ester functional group of the starting material is hydrolyzed by water.
Causality: The ester carbonyl is electrophilic and susceptible to nucleophilic attack. While methylamine is the intended nucleophile, water can also act as a nucleophile, especially if an aqueous solution of methylamine is used or if the reaction solvents are not anhydrous. This hydrolytic pathway is often irreversible under the reaction conditions and sequesters the starting material into an unreactive form.
Caption: Competing aminolysis and hydrolysis pathways.
Mitigation Protocol:
-
Source of Reagents: Use a solution of methylamine in an anhydrous solvent (e.g., 2M in THF or ethanol) instead of an aqueous solution.
-
Solvent & Glassware: Ensure all solvents are dried over molecular sieves prior to use. Flame-dry all glassware under vacuum or dry in an oven at >120 °C for several hours.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Purification Strategy: If the acid impurity forms, it can often be removed. After the reaction, dilute the crude mixture with ethyl acetate and perform a mild aqueous wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while the desired neutral carboxamide product remains in the organic layer.
Guide 2: Characterizing Common Impurities
Accurate identification of byproducts is crucial for process optimization.
| Impurity Name | Source | Analytical Signature (LC-MS) | Recommended Purification |
| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | Unreacted Starting Material | Expected M+H peak for C₅H₇N₃O₃ | Flash column chromatography |
| 4-amino-1,2,5-oxadiazole-3-carboxylic acid | Hydrolysis of starting ester | Expected M+H peak for C₃H₃N₃O₃ | Aqueous basic wash (e.g., NaHCO₃) or flash column chromatography |
Section 4: Recommended Experimental Protocols
Protocol 4.1: Optimized Synthesis
This protocol is designed to maximize yield by favoring the aminolysis pathway.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq, e.g., 5.0 g).
-
Dissolution: Dissolve the starting material in anhydrous ethanol (approx. 10 mL per gram of ester).
-
Addition of Amine: Under a nitrogen atmosphere, add a solution of methylamine (3.0 eq) in ethanol or THF dropwise over 10 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC (Mobile Phase: 60% Ethyl Acetate / 40% Hexane). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 30-80% ethyl acetate in hexanes to yield the pure this compound as a solid.
Protocol 4.2: Analytical Purity Assessment
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution from 10% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile over 15 minutes.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
4-amino-1,2,5-oxadiazole-3-carboxylic acid (most polar)
-
This compound (Product)
-
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (least polar)
-
References
enhancing the purity of synthesized 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
Welcome to the dedicated technical support guide for enhancing the purity of synthesized 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of purifying this polar, heterocyclic amide. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the isolation and purification of your target compound.
Question: My initial purity by ¹H NMR and/or LC-MS is lower than expected (<85%) after the initial work-up. What are the likely impurities and what is the best first step?
Answer:
Low purity after the initial synthesis and work-up is a common issue, often stemming from unreacted starting materials, side-products, or residual reagents. Given the typical synthetic routes for 1,3,4-oxadiazoles, which often involve cyclization of hydrazide precursors[1][2][3][4], your primary contaminants are likely to be polar in nature.
Common Suspects:
-
Unreacted Starting Materials: Such as the corresponding acid hydrazide or amidoxime precursors.
-
Dehydrating Agent Residues: If reagents like phosphorus oxychloride (POCl₃) were used for cyclization, their hydrolysis byproducts could persist[2][5].
-
Side-Products: Incomplete cyclization or rearrangement products.
Recommended First Step: Recrystallization
For polar amides, recrystallization is often the most effective and scalable initial purification method[6]. The key is selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Comments |
| Acetonitrile | 82 | 5.8 | Excellent choice for many amides; often provides sharp crystallization[6]. |
| Ethanol | 78 | 4.3 | A common, effective solvent for recrystallizing polar compounds and oxadiazole derivatives[3][7][8]. |
| Isopropanol | 82 | 3.9 | Slightly less polar than ethanol, which can be advantageous for excluding more polar impurities. |
| Ethyl Acetate | 77 | 4.4 | Can be effective, but solubility may be high even at room temperature. Often used in combination with a non-polar co-solvent like hexanes. |
| Water | 100 | 10.2 | Given the amino and amide groups, the compound may have sufficient water solubility at high temperatures to make recrystallization from water a viable, green option. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In parallel on a small scale (~10-20 mg of crude product), test the solubility of your material in the solvents listed in Table 1. Find a solvent that requires heating to fully dissolve the compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material. Use a magnetic stirrer and hot plate.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial for removing baseline impurities.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Question: Recrystallization improved the purity, but a persistent impurity remains. How do I proceed?
Answer:
When impurities co-crystallize with your product due to similar solubility profiles, column chromatography becomes the method of choice. For a polar molecule like this compound, normal-phase silica gel chromatography is a standard approach, though reversed-phase may also be effective[9][10].
Workflow for Method Development:
Caption: Workflow for chromatographic purification.
Table 2: Suggested Column Chromatography Systems
| Stationary Phase | Mobile Phase System (Eluent) | Rationale & Comments |
| Silica Gel (Normal Phase) | Dichloromethane / Methanol | A standard choice for polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase polarity. |
| Silica Gel (Normal Phase) | Ethyl Acetate / Hexanes | If the compound is less polar than anticipated, this system provides good resolution. Given the structure, you will likely need a high percentage of Ethyl Acetate. |
| C18 Silica (Reversed-Phase) | Water / Acetonitrile or Water / Methanol | Highly effective for polar compounds that are difficult to separate on normal phase[9][10]. The compound elutes with increasing organic solvent concentration. A small amount of formic acid or TFA (0.1%) can improve peak shape. |
Step-by-Step Flash Chromatography Protocol (Normal Phase):
-
TLC Analysis: Use TLC plates to find a solvent system that gives your product an Rf value of ~0.2-0.4 and separates it from the key impurity.
-
Column Packing: Properly pack a silica gel column with your chosen mobile phase.
-
Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent (like DCM or ethyl acetate). Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Monitor the collected fractions by TLC or LC-MS to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around analytical technique to confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC), coupled with a mass spectrometer (LC-MS), is the gold standard for purity assessment of novel compounds[9]. It provides quantitative data on the purity percentage and confirms the molecular weight of your compound. Additionally, high-field Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential to confirm the structure and identify any residual solvent or structural impurities[11][12].
Q2: My compound seems to be degrading on the silica gel column. What can I do?
The amino group on the oxadiazole ring may be slightly acidic or basic, and interaction with the acidic surface of silica gel can sometimes cause degradation.
-
Deactivate the Silica: Try pre-treating the silica gel by slurrying it with a solvent system containing a small amount of a base, like triethylamine (~0.5-1%), before packing the column.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or switching to reversed-phase chromatography[10].
Q3: Is there a way to avoid chromatography altogether if I have a stubborn, polar impurity?
Sometimes an acid-base extraction can be effective. If your impurity lacks the basic amino group of your target compound, you could try the following:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a protonated salt.
-
Separate the layers. The less basic impurity may remain in the organic layer.
-
Basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to neutralize your product, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.
Purification Strategy Decision Guide
This flowchart provides a logical pathway for selecting the appropriate purification technique based on the characteristics of your crude sample.
Caption: Decision tree for purification method selection.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
- 8. mdpi.com [mdpi.com]
- 9. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. journalspub.com [journalspub.com]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide Derivatives
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide derivatives. This class of compounds, characterized by the furazan (1,2,5-oxadiazole) ring, presents unique stability challenges that require a robust and scientifically-grounded testing strategy. The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. [1][2]This information is critical for establishing a re-test period or shelf life and recommended storage conditions. [1][3]This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues and troubleshoot experimental hurdles, ensuring the integrity and reliability of your stability data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound derivatives?
A1: Based on the core structure, the primary stability concerns involve the susceptibility of the 1,2,5-oxadiazole ring and the exocyclic functional groups (amino and N-methylcarboxamide) to degradation.
-
Hydrolytic Degradation: The 1,2,5-oxadiazole (furazan) ring can be susceptible to ring-opening reactions under hydrolytic stress, particularly at pH extremes. [4]The amide linkage of the carboxamide group is also prone to hydrolysis, which can be accelerated by acidic or basic conditions.
-
Oxidative Degradation: The 4-amino group is a potential site for oxidation, which could lead to the formation of colored degradants or other impurities.
-
Photodegradation: Aromatic and heteroaromatic systems, especially those with amino substituents, can be sensitive to light. Photostability testing is crucial to determine if the molecule degrades upon light exposure, which would necessitate light-resistant packaging. [5][6][7] Understanding these potential degradation pathways is the first step in designing a comprehensive stability program. Stress testing, as outlined in ICH Q1A(R2), is designed to identify these likely degradation products and establish the intrinsic stability of the molecule. [1]
Q2: Which regulatory guidelines are essential for designing our stability studies?
A2: The foundational guidelines are provided by the International Council for Harmonisation (ICH). Adherence to these is critical for regulatory submissions in the EU, Japan, and the USA. [1][3][8]
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline that defines the stability data package required for a registration application. [1][8][9]It covers general principles, stress testing, batch selection, and storage conditions. [1][3][10]* ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline provides the standardized protocol for evaluating the light sensitivity of drug substances and products. [5][6][11][12]It specifies light sources, exposure levels, and procedures for testing samples. [6][12]* ICH Q2(R1) - Validation of Analytical Procedures: While not a stability guideline per se, it is critical. Your analytical methods used to measure the parent compound and its degradation products must be validated to be "stability-indicating." This ensures that the methods are accurate, precise, and specific.
Q3: What are the recommended starting conditions for forced degradation (stress testing) studies for this class of compounds?
A3: Forced degradation studies are intended to generate a degradation level of 5-20% to elucidate degradation pathways and validate the stability-indicating method. [13]The conditions should be more severe than accelerated stability testing. [14]Here are scientifically-grounded starting points:
| Stress Condition | Recommended Starting Parameters | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | The 1,2,5-oxadiazole ring is weakly basic (pKa ≈ -5.0) and may undergo acid-catalyzed ring opening. [15]The amide bond is also susceptible to acid hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Amide hydrolysis is typically faster under basic conditions. The oxadiazole ring may also be susceptible to nucleophilic attack by hydroxide ions. [4] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | This condition will test the susceptibility of the amino group and potentially other sites on the molecule to oxidation. |
| Thermal Degradation | Dry heat at 80°C for 48 hours (solid state) | Evaluates the intrinsic thermal stability of the molecule in the absence of solvent. Monitor for melting or changes in physical appearance. |
| Photodegradation | ICH Q1B specified light exposure [6] | Expose the drug substance to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to assess light sensitivity. [12]A dark control is essential. [12] |
Note: These are starting points. The duration and stressor concentration may need to be adjusted based on the observed stability of the specific derivative.
Q4: How do I develop a robust, stability-indicating HPLC method for these derivatives?
A4: A stability-indicating method is one that can accurately quantify the decrease of the active drug concentration due to degradation. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and effective technique. [16][17]
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column, as these compounds are likely to have moderate polarity. A gradient elution method using a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (acetonitrile or methanol) is recommended. The pH range of 3-5 is often a good starting point for oxadiazole derivatives to ensure maximum stability during analysis. [4]2. Method Development with Stressed Samples: The key to developing a stability-indicating method is to use the samples generated during your forced degradation studies. [17][18] * Inject a blend of all stressed samples to see the complete impurity profile.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Use a PDA detector to assess peak purity. The spectra across a single peak should be identical if the peak is pure. This confirms that no degradant peaks are co-eluting with the parent compound.
-
-
Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is the most critical parameter for a stability-indicating method.
Section 2: Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My main analyte peak is showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the column stationary phase. [19] * Potential Cause A: Silanol Interactions. The 4-amino group is basic and can interact with acidic silanol groups on the silica surface of the C18 column, causing tailing. [19] * Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to protonate the silanols and reduce interaction. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.
-
Potential Cause B: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample. [19] * Potential Cause C: Column Contamination/Degradation. The column may have accumulated impurities or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). [20]If the problem persists, the column may need to be replaced. [19][21]
-
-
Problem 2: Mass Balance Failure in Forced Degradation Studies
-
Question: In my forced degradation study, the loss in the parent drug assay (e.g., 15%) does not match the total amount of impurities formed (e.g., only 8%). Why is my mass balance not close to 100%?
-
Answer: Achieving mass balance (typically 95-105%) confirms that all degradation products are being accounted for by the analytical method. [22]A failure in mass balance indicates a potential issue with the method's ability to detect all degradants. [13][23] * Potential Cause A: Non-UV Active Degradants. A degradation pathway (e.g., ring opening) may have produced a product that lacks a UV chromophore, making it invisible to the PDA detector.
- Solution: Use a universal detector in series with the PDA, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to detect non-UV active compounds. LC-MS can also be used to search for the masses of potential degradants. [24] * Potential Cause B: Degradants Not Eluting. Some degradation products might be highly polar and not eluting from the reversed-phase column, or they might be strongly adsorbed.
- Solution: Extend the gradient run time with a high percentage of organic solvent to ensure everything elutes. [13]Check for peaks in a blank injection run immediately after the stressed sample.
-
Potential Cause C: Formation of Volatile Degradants. A degradation pathway could produce a volatile compound that is lost before or during analysis. [22][25] * Solution: This is more difficult to track. Headspace GC-MS analysis of the stressed sample could be used to identify potential volatile products.
-
Potential Cause D: Different Response Factors. You may be calculating impurity percentages based on area normalization, which assumes the degradants have the same UV response factor as the parent drug. This is often not the case. [25] * Solution: If possible, isolate major degradants and determine their individual response factors for more accurate quantitation. If not, acknowledge this as a potential source of error and use relative response factors if justifiable.
Section 3: Experimental Workflows & Diagrams
Protocol: General Forced Degradation Workflow
-
Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Hydrolysis: Dilute the stock solution with 0.1 M HCl, water (for neutral), and 0.1 M NaOH. Place vials in a controlled temperature bath (e.g., 60°C).
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place solid drug substance in a vial in a calibrated oven (e.g., 80°C).
-
Photostability: Spread a thin layer of the solid drug substance in a quartz dish and expose it in a photostability chamber according to ICH Q1B guidelines. [6]Keep a control sample covered in aluminum foil in the same chamber.
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Quenching: Neutralize acidic and basic samples with an equivalent amount of base/acid. Dilute all samples to the target concentration with the mobile phase.
-
Analysis: Analyze all samples, including unstressed controls, by the developed stability-indicating HPLC-PDA method.
-
Data Evaluation: Calculate the percentage degradation, identify major degradants, and perform a mass balance calculation. Assess peak purity of the parent compound at each time point.
Diagram: Overall Stability Testing Workflow
Caption: High-level workflow for stability testing from method development to final reporting.
Diagram: Troubleshooting HPLC Mass Balance Issues
Caption: A decision tree for troubleshooting poor mass balance results in HPLC analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. veeprho.com [veeprho.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. kinampark.com [kinampark.com]
- 18. biomedres.us [biomedres.us]
- 19. hplc.eu [hplc.eu]
- 20. labcompare.com [labcompare.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 1,2,5-Oxadiazole Compounds
Welcome to the technical support center for the synthesis of 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole N-oxide (furoxan) compounds. This guide is designed for researchers, chemists, and process development professionals who are transitioning these syntheses from laboratory scale to pilot or manufacturing scale. The unique properties of the 1,2,5-oxadiazole ring, prized in medicinal chemistry for its role as a nitric oxide (NO) donor and in materials science for its high-energy characteristics, also present significant scale-up challenges.[1][2]
This document provides troubleshooting advice and answers to frequently asked questions, focusing on the practical, safety, and optimization issues encountered during scale-up. Our approach is grounded in explaining the causality behind experimental choices to empower you to make informed decisions.
Section 1: Critical Safety Considerations in Scale-Up
The high nitrogen content and positive enthalpy of formation of many 1,2,5-oxadiazole derivatives classify them as energetic materials.[3] Safety is therefore the paramount concern during scale-up, where potential thermal runaway events become significantly more dangerous due to the deteriorating surface-area-to-volume ratio of larger reactors, which severely limits heat dissipation.[4]
Question 1: We have a successful lab-scale synthesis. What are the absolute first steps before attempting a 10x scale-up?
Answer: Before any scale-up, a thorough thermal hazard assessment is mandatory. The goal is to understand the thermal stability of your starting materials, intermediates, and final product, as well as the heat generated by the reaction itself (the exotherm).
Core Safety Protocol:
-
Differential Scanning Calorimetry (DSC): This is your first and most critical analysis.
-
Why: DSC determines the onset temperature of decomposition (Tonset) for all isolated materials. This temperature represents the point at which the material begins to decompose exothermically.
-
Actionable Insight: A fundamental safety rule is to keep the maximum process temperature well below the Tonset. A safety margin of 50-100 °C is often recommended, depending on the energy of the decomposition.[5] Any process temperature that approaches the Tonset is a "no-go" for scale-up.
-
-
Reaction Calorimetry (RC1) or Adiabatic Calorimetry:
-
Why: While DSC assesses material stability, reaction calorimetry measures the heat evolved during the actual synthesis. It helps quantify the total heat of reaction, the rate of heat release, and the potential for a runaway reaction under adiabatic conditions (i.e., failure of cooling).[4]
-
Actionable Insight: This data is essential for engineering controls. It informs the required cooling capacity of the reactor, the safe reagent addition rates, and the emergency quenching procedures needed to manage the exotherm at scale.
-
Question 2: Our synthesis involves nitrating agents. What specific hazards should we be concerned about during scale-up?
Answer: Nitration reactions are notoriously energetic and require strict control. The primary hazards are rapid, uncontrolled exotherms and the formation of unstable, shock-sensitive byproducts.
Key Concerns & Mitigation Strategies:
| Hazard | Causality | Mitigation Strategy & Safeguards |
| Thermal Runaway | The rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system.[4] | Control Addition Rate: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized hot spots. Monitor Temperature Rigorously: Use redundant temperature probes and set up automated alarms for any deviation. Ensure Adequate Cooling: Verify that the reactor's cooling capacity can handle the calculated maximum heat output from reaction calorimetry data. |
| Formation of Unstable Byproducts | Over-nitration or side reactions can produce highly unstable or shock-sensitive compounds. | Strict Stoichiometry: Maintain precise control over reagent stoichiometry. Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions. |
| Off-Gassing (e.g., NOx) | Decomposition of the nitrating agent or the product can release toxic and corrosive gases.[5] | Proper Venting: Ensure the reactor is equipped with a robust venting and scrubbing system to handle potential gas evolution. |
Process Safety Workflow for Scale-Up
Caption: A decision-making workflow for the safe scale-up of energetic compound synthesis.
Section 2: Troubleshooting Common Synthetic Issues
Even with a validated lab procedure, scaling up can introduce variability that affects yield and purity.
Question 3: We are seeing a significant drop in yield upon scaling up the dehydration of a glyoxime to a furazan. What are the likely causes?
Answer: A drop in yield during the scale-up of a dehydration reaction often points to issues with mass and heat transfer or reagent purity. The dehydration of dioximes is a common and effective method for forming the 1,2,5-oxadiazole ring.[6]
Troubleshooting Low Yields in Dioxime Dehydration:
| Issue / Observation | Potential Cause(s) | Recommended Action(s) & Scientific Rationale |
| Incomplete Conversion | 1. Inefficient Mixing: At larger volumes, simple magnetic stirring may be insufficient, leading to poor contact between the dioxime and the dehydrating agent (e.g., SOCl₂, succinic anhydride).[6][7] 2. Suboptimal Temperature: Localized cold spots in the reactor can slow down the reaction rate. | 1. Improve Agitation: Switch to overhead mechanical stirring. Ensure the impeller design is appropriate for the reactor geometry and viscosity of the mixture. 2. Verify Internal Temperature: Use a temperature probe that measures the internal reaction temperature, not just the jacket temperature, to ensure the entire batch reaches the target. |
| Product Decomposition | 1. Localized Hot Spots: Poor mixing can also lead to hot spots where the dehydrating agent is added, causing decomposition of the product, which can be thermally sensitive.[7] 2. Extended Reaction Time: Leaving the reaction for too long under harsh dehydrating conditions can degrade the target molecule. | 1. Control Reagent Addition: Add the dehydrating agent slowly and below the surface of the liquid to promote rapid dispersion and heat exchange. 2. Monitor Reaction Progress: Use in-process controls (e.g., TLC, LC-MS) to determine the optimal reaction endpoint and avoid prolonged heating. |
| Formation of Side Products | 1. Impurities in Starting Material: Impurities in the glyoxime precursor can lead to side reactions. 2. Atmospheric Moisture: If using a water-sensitive dehydrating agent like SOCl₂, moisture ingress can consume the reagent and generate acidic byproducts. | 1. Re-analyze Starting Materials: Confirm the purity of the glyoxime starting material at the new batch size. 2. Ensure Inert Atmosphere: Use a properly dried reactor and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.[7] |
Question 4: Our furoxan (1,2,5-oxadiazole N-oxide) synthesis is giving a mixture of isomers and the ratio changes between batches. Why is this happening?
Answer: The synthesis of furoxans, often via dimerization of nitrile oxides, can be complex and lead to isomeric products.[8][9] The labile nature of the furoxan ring means it can be sensitive to reaction conditions, and lack of precise control during scale-up can lead to inconsistent isomer ratios.[10][11]
Controlling Isomer Formation:
-
Causality: The dimerization of nitrile oxides is a key step in many furoxan syntheses. The regioselectivity of this cycloaddition can be influenced by temperature, solvent polarity, and the electronic nature of the substituents. Inconsistent conditions during scale-up can lead to variable outcomes.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reactor's temperature is homogenous. Even small variations can alter the kinetic vs. thermodynamic product ratio.
-
Solvent Purity: Use a consistent grade and source of solvent. Ensure it is dry, as water can interfere with the generation of the nitrile oxide intermediate.
-
Controlled Precursor Generation: The in-situ generation of the nitrile oxide intermediate must be highly controlled. If generated from a hydroximoyl chloride with a base, for example, the rate of base addition is critical.[8] Slow, controlled addition is key to maintaining a low, steady-state concentration of the reactive intermediate.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the 1,2,5-oxadiazole core, and how do they compare for scalability?
A1: There are three primary routes.[6] Their suitability for scale-up varies significantly.
Comparison of Synthetic Routes:
| Synthetic Route | Description | Scalability Advantages | Scalability Challenges |
| Dehydration of α-Dioximes | Cyclodehydration of a 1,2-dioxime, often using reagents like SOCl₂, P₂O₅, or succinic anhydride.[6][12] | Often uses readily available starting materials. The process can be robust if well-controlled. | Can require harsh conditions (high temperatures or strong reagents) which pose safety and material compatibility risks at scale. |
| Deoxygenation of Furoxans | Reduction of a 1,2,5-oxadiazole N-oxide (furoxan) to the corresponding furazan, typically with a phosphite reagent (e.g., P(OEt)₃).[6] | Generally a clean and high-yielding reaction. | The furoxan precursor may be difficult to synthesize. The use of stoichiometric phosphite reagents can be costly and generate significant waste at scale. |
| Dimerization of Nitrile Oxides | 1,3-dipolar cycloaddition of two molecules of a nitrile oxide to form a furoxan.[8][9] | Can be performed under mild conditions. | Nitrile oxides are often unstable and generated in situ. Controlling the dimerization against competing side reactions can be difficult, impacting yield and purity.[13] |
Common Synthetic Pathways Overview
Caption: Common synthetic routes leading to the 1,2,5-oxadiazole core and its N-oxide.
Q2: Are continuous flow reactors a viable option for scaling up these syntheses?
A2: Absolutely. For energetic compounds, continuous flow (or microflow) reactors are often the preferred method for scale-up.
-
Scientific Rationale: Flow reactors offer vastly superior heat and mass transfer compared to batch reactors due to their extremely high surface-area-to-volume ratio.[14] This allows for precise temperature control of highly exothermic reactions, significantly improving safety. The small internal volume of the reactor also means that any potential decomposition event is contained to a very small amount of material at any given time.[5][14] This makes flow chemistry an inherently safer technology for this class of compounds.
Q3: We are struggling with purification. Our compound seems to be unstable on silica gel. What are the alternatives?
A3: This is a common issue with N-heterocycles.[15] The acidic nature of standard silica gel can cause decomposition of sensitive compounds.
-
Troubleshooting Steps:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica like C18 (reverse phase chromatography).
-
Non-Chromatographic Methods: Explore crystallization, which is highly desirable for scale-up as it is more economical and can provide very high purity. If the product is a solid, screening for a suitable crystallization solvent system is a worthwhile investment of time.
-
Appendix: Key Experimental Protocol
Protocol 1: Generic Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition (Tonset) and the energy of decomposition (ΔHd) for a novel compound. This data is critical for establishing a safe maximum operating temperature for synthesis.
-
Disclaimer: This is a generic guideline. All safety testing should be conducted by trained personnel following established institutional safety protocols.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, purified compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). Using high-pressure pans is crucial for energetic materials to contain potential off-gassing and pressure events.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program:
-
Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, up to a final temperature that is expected to be well above the decomposition point (e.g., 350-400 °C). The scan should be performed under an inert atmosphere (e.g., nitrogen flow at 50 mL/min).
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Identify any sharp, upward-pointing peaks, which indicate an exothermic event (heat is being released).
-
The Tonset is determined by finding the intersection of the tangent of the peak's leading edge with the baseline. This is the critical temperature for safety calculations.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g). A higher value indicates a more energetic decomposition.
-
-
Interpretation: A low Tonset (e.g., <150 °C) combined with a high ΔHd (e.g., >500 J/g) indicates a significant thermal hazard that requires extreme caution and specialized engineering controls for any scale-up operation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials [energetic-materials.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide (OXA-47) Against Established Agents
In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, particularly in oncology. The human kinome, comprising over 500 kinases, presents a vast array of potential targets. However, the conserved nature of the ATP-binding site across this enzyme family poses a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, confounding clinical outcomes. Therefore, the rigorous characterization and comparative profiling of novel kinase inhibitors are paramount.
This guide provides an in-depth comparison of a novel investigational compound, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide (herein referred to as OXA-47), with a panel of well-characterized kinase inhibitors: Staurosporine , a broad-spectrum inhibitor; Gefitinib , a selective EGFR tyrosine kinase inhibitor; and Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases. We will delve into their biochemical potency, cellular target engagement, and effects on downstream signaling pathways. The methodologies presented herein are designed to provide a robust framework for the evaluation of any new chemical entity targeting the kinome.
The Inhibitors in Profile
OXA-47 (Hypothetical Profile): For the purpose of this guide, we will treat OXA-47 as a novel, potent, and selective inhibitor of the serine/threonine kinase BRAF, specifically the oncogenic V600E mutant. Its discovery was driven by a need for next-generation inhibitors with improved selectivity and the potential to overcome resistance mechanisms.
Staurosporine: An archetypal kinase inhibitor, Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases.[1] It binds to the ATP-binding site of many kinases with high affinity, making it a valuable tool for in vitro studies but unsuitable for clinical use due to its lack of specificity.[2]
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Gefitinib was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3] It functions by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[4]
Dasatinib: A second-generation tyrosine kinase inhibitor, Dasatinib is a potent inhibitor of BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML), and the Src family of kinases.[5] Its multi-targeted nature allows it to be effective in cases of resistance to first-generation inhibitors like imatinib.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To objectively compare the inhibitors, we have compiled biochemical IC50 values against a panel of representative kinases. The data for Staurosporine, Gefitinib, and Dasatinib are collated from large-scale kinase profiling studies. The profile for OXA-47 is a hypothetical representation of a highly selective BRAF V600E inhibitor.
| Kinase Target | OXA-47 (IC50, nM) | Staurosporine (IC50, nM) | Gefitinib (IC50, nM) | Dasatinib (IC50, nM) |
| BRAF V600E | 5 | 20 | >10,000 | 30 |
| BRAF (wild-type) | 50 | 15 | >10,000 | 25 |
| EGFR | >10,000 | 10 | 26 [6] | 100 |
| ABL1 | >10,000 | 20 | >10,000 | 1 [7] |
| SRC | >10,000 | 6[1] | 5,000 | 0.5 [7] |
| VEGFR2 | 1,500 | 30 | 2,500 | 5 |
| PKCα | >10,000 | 0.7[8] | >10,000 | 500 |
| PKA | >10,000 | 7[8] | >10,000 | >1,000 |
Data for Staurosporine, Gefitinib, and Dasatinib are representative values from published large-scale screening data and may vary depending on assay conditions. The data for OXA-47 is hypothetical.
This table highlights the diverse selectivity profiles of the compared inhibitors. Staurosporine demonstrates potent inhibition across multiple kinase families. Gefitinib exhibits high selectivity for EGFR. Dasatinib shows a distinct profile with potent inhibition of ABL1 and SRC, as well as other kinases like VEGFR2. In contrast, our hypothetical compound, OXA-47, displays high potency and selectivity for the intended BRAF V600E target with significantly less activity against other kinases in the panel.
Signaling Pathway Context: BRAF and the MAPK Pathway
The BRAF kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[9] This pathway is crucial for regulating cell growth, proliferation, and survival.[10] The BRAF V600E mutation leads to constitutive activation of the pathway, driving uncontrolled cell proliferation in various cancers, most notably melanoma.[8]
Experimental Protocols for Kinase Inhibitor Characterization
To generate the comparative data presented, a series of robust and validated assays are required. The following protocols provide a detailed, step-by-step guide for the biochemical and cellular characterization of kinase inhibitors.
Experimental Workflow Overview
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., OXA-47) in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution to each well. For OXA-47, this would contain BRAF V600E and a suitable substrate like MEK1.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Step-by-Step Protocol:
-
Cell Preparation and Transfection:
-
Twenty-four hours before the assay, transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., Nluc-BRAF V600E).
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plate Preparation:
-
Dispense 10 µL of the cell suspension into each well of a white 384-well plate.
-
Add 5 µL of the NanoBRET™ tracer solution to all wells.
-
Add 5 µL of the serially diluted test inhibitor (OXA-47) to the appropriate wells. Include no-inhibitor and no-tracer controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.
-
Add 5 µL of the substrate solution to each well.
-
Read the plate within 10 minutes, measuring both the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a key downstream protein is measured by Western blotting using a phospho-specific antibody.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells that endogenously express the target kinase and pathway components (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with various concentrations of the test inhibitor (OXA-47) for a specified time (e.g., 2 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the downstream protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. The reduction in the phosphorylated protein signal, normalized to the total protein and loading control, indicates the inhibitory activity of the compound.
-
Conclusion
The comprehensive characterization of a novel kinase inhibitor requires a multi-faceted approach that extends from biochemical potency determination to the assessment of target engagement and downstream signaling in a cellular context. By comparing the hypothetical selective BRAF V600E inhibitor, OXA-47, with established inhibitors like the broad-spectrum Staurosporine, the selective Gefitinib, and the multi-targeted Dasatinib, we can appreciate the diverse landscape of kinase inhibition. The detailed protocols provided in this guide offer a robust framework for researchers to rigorously evaluate new chemical entities and make informed decisions in the drug discovery process. The ultimate goal is the development of highly selective and potent kinase inhibitors that maximize therapeutic benefit while minimizing off-target effects.
References
- 1. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Dasatinib - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. mdpi.com [mdpi.com]
Validating the Mechanism of Action for 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide: A Comparative Guide for Researchers
For drug development professionals and researchers, rigorously validating a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of experimental approaches to validate the hypothesized mechanism of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide as a novel therapeutic agent. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to other 1,2,5-oxadiazole (furazan) derivatives suggests a plausible role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is a critical immune checkpoint protein and a high-value target in oncology.
This guide will therefore focus on the experimental validation of this compound as a potential IDO1 inhibitor. We will compare its hypothesized performance with the well-characterized IDO1 inhibitor, Epacadostat, and provide detailed experimental protocols to support this investigation.
The Hypothesized Mechanism: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer or immune cells leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[3][4] This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T-cell and natural killer (NK) cell proliferation and the promotion of regulatory T-cell (Treg) function, thereby allowing tumor cells to evade immune destruction.[5][6][7]
The proposed mechanism of action for this compound is the direct inhibition of the IDO1 enzyme. By blocking the enzymatic activity of IDO1, the compound is expected to prevent the conversion of tryptophan to kynurenine, thereby restoring local tryptophan levels and reversing the immunosuppressive tumor microenvironment.[5] This would, in turn, enhance the anti-tumor immune response.
Figure 1: Hypothesized IDO1 Inhibition Pathway.
The Comparator: Epacadostat (INCB024360)
To objectively evaluate the potential of this compound, we will compare its hypothesized performance against Epacadostat (INCB024360) , a potent and selective inhibitor of IDO1.[5][8] Epacadostat is an orally bioavailable hydroxyamidine that competitively inhibits IDO1, thereby blocking the conversion of tryptophan to kynurenine.[5][6] It has been extensively studied in clinical trials, particularly in combination with other immunotherapies.[3][8]
Performance Data for Epacadostat:
| Parameter | Value | Source |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [5][8] |
| Mechanism | Competitive, Reversible Inhibitor | [9] |
| IC50 (Human IDO1, enzymatic assay) | ~10 nM | [5][10][11] |
| IC50 (Human IDO1, cellular assay) | ~10 nM | [10][12] |
| IC50 (Mouse IDO1, cellular assay) | ~52.4 nM | [5][10][11] |
Experimental Validation Workflows
A multi-tiered approach is essential for the robust validation of the proposed mechanism of action. This involves progressing from in vitro enzymatic assays to more complex cell-based and potentially in vivo models.
Workflow for Validating IDO1 Inhibition:
Figure 2: Experimental Validation Workflow.
Protocol 1: IDO1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IDO1 and to calculate its half-maximal inhibitory concentration (IC50).
Causality: This initial biochemical screen is crucial to confirm direct interaction with the target enzyme, independent of cellular uptake or metabolic factors. It provides a foundational measure of the compound's potency.
Methodology:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (this compound) and Epacadostat (positive control) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
-
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound or control (Epacadostat) at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add the recombinant IDO1 enzyme to all wells and incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Immediately measure the rate of formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm over time.[13]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Normalize the rates to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Functional Assay
Objective: To assess the ability of this compound to inhibit IDO1 activity within a cellular context.
Causality: This assay is a critical step to validate that the compound can penetrate the cell membrane and inhibit the target in its natural environment. It also accounts for potential cellular metabolism of the compound.
Methodology:
-
Cell Line and Culture:
-
IDO1 Induction and Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[14][15]
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compound or Epacadostat.
-
-
Kynurenine Measurement:
-
Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric assay (e.g., after conversion to a colored product with p-dimethylaminobenzaldehyde) or by LC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Determine the kynurenine concentration for each treatment condition.
-
Calculate the percentage of inhibition of kynurenine production relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.
-
Protocol 3: T-Cell Co-culture Assay
Objective: To evaluate the functional immunological consequence of IDO1 inhibition by this compound, specifically its ability to rescue T-cell activity from IDO1-mediated suppression.
Causality: This assay provides evidence for the downstream biological effect of target engagement, linking the biochemical inhibition of IDO1 to a desired immunomodulatory outcome.
Methodology:
-
Cell Lines and Co-culture Setup:
-
Use IDO1-expressing cancer cells (as in Protocol 2) and a T-cell line that responds to stimulation, such as Jurkat cells which secrete IL-2 upon activation.[9][16]
-
Induce IDO1 expression in the cancer cells with IFN-γ.
-
Treat the cancer cells with the test compound or Epacadostat.
-
Add the Jurkat T-cells to the culture along with a stimulant (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
-
Assessment of T-Cell Activation:
-
After a 48-72 hour co-culture period, collect the supernatant.
-
Measure the levels of IL-2 in the supernatant using an ELISA kit.
-
Alternatively, T-cell proliferation can be assessed using assays such as BrdU incorporation or CFSE dilution.
-
-
Data Analysis:
-
Compare the levels of IL-2 secretion or T-cell proliferation in the presence and absence of the test compound.
-
A significant increase in T-cell activation in the presence of the compound would indicate a reversal of IDO1-mediated immunosuppression.
-
Comparative Summary and Expected Outcomes
The following table outlines the expected comparative performance of this compound, assuming it is a potent IDO1 inhibitor, against the established profile of Epacadostat.
| Assay | Expected Outcome for this compound | Comparator: Epacadostat |
| IDO1 Enzymatic Assay | Dose-dependent inhibition of recombinant IDO1 activity. A low nanomolar IC50 value would be indicative of high potency. | IC50 ≈ 10 nM |
| Cell-Based IDO1 Assay | Dose-dependent reduction of kynurenine production in IFN-γ stimulated cells. A cellular IC50 value comparable to the enzymatic IC50 would suggest good cell permeability. | Cellular IC50 ≈ 10 nM |
| T-Cell Co-culture Assay | Reversal of IDO1-mediated suppression of T-cell activation, indicated by increased IL-2 production or T-cell proliferation. | Demonstrates rescue of T-cell function at nanomolar concentrations. |
Conclusion
The validation of this compound's mechanism of action as an IDO1 inhibitor requires a systematic and multi-faceted experimental approach. By employing the detailed protocols outlined in this guide and comparing the results to a well-characterized inhibitor like Epacadostat, researchers can build a robust data package to support or refute the hypothesized mechanism. This rigorous validation is an indispensable step in the journey of translating a promising chemical entity into a potential therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Epacadostat - Wikipedia [en.wikipedia.org]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 1,2,5-Oxadiazole and 1,3,4-Oxadiazole Derivatives in Drug Discovery
Introduction: The Oxadiazole Isomers as Privileged Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, the oxadiazoles—five-membered aromatic rings containing one oxygen and two nitrogen atoms—have garnered significant attention.[1][2] These structures are often employed as bioisosteric replacements for amide and ester groups, a strategic chemical maneuver intended to enhance metabolic stability and improve pharmacokinetic profiles.[3][4][5][6]
Oxadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[7][8][9] While each possesses unique chemical characteristics, the 1,3,4- and 1,2,5-isomers have emerged as particularly intriguing and functionally distinct building blocks in drug design.
This guide provides an in-depth comparative analysis of 1,2,5-oxadiazole (commonly known as furazan) and 1,3,4-oxadiazole derivatives. We will explore their contrasting physicochemical properties, synthetic accessibility, and therapeutic applications, supported by experimental data and protocols to inform rational drug design.
Part 1: Structural, Physical, and Chemical Distinctions
The arrangement of heteroatoms within the oxadiazole ring dictates its fundamental properties, influencing everything from stability to its interaction with biological targets.
Structural Stability and Aromaticity
A primary point of divergence between the two isomers is their inherent stability. Quantum mechanical computations and experimental observations consistently demonstrate that the 1,3,4-oxadiazole isomer is the most thermodynamically stable among all four forms.[10][11] This enhanced stability is attributed to its symmetrical structure and greater aromatic character.[10]
In contrast, the 1,2,5-oxadiazole (furazan) ring is significantly less stable and is noted for its susceptibility to ring-opening reactions.[7] This difference in stability is a critical consideration in drug development, where metabolic and chemical robustness are paramount.
References
- 1. rroij.com [rroij.com]
- 2. ijper.org [ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxadiazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
A Comparative Guide to the Biological Efficacy of 1,2,5-Oxadiazole Derivatives as IDO1 Inhibitors versus Standard Immunotherapy
A Note on the Subject Compound: This guide addresses the biological efficacy of the 1,2,5-oxadiazole chemical scaffold. Due to the limited availability of specific efficacy data for "4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide" in peer-reviewed literature, this document will focus on a well-researched and clinically evaluated analogue from the same chemical class: Epacadostat , a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This analogue serves as a representative example to illustrate the therapeutic potential and biological activity of this class of compounds. The comparison will be made against a standard-of-care immunotherapy agent, Pembrolizumab , an anti-PD-1 antibody, particularly in the context of advanced melanoma, where this combination has been investigated.
Introduction: The Therapeutic Promise of the 1,2,5-Oxadiazole Scaffold
The 1,2,5-oxadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions. A particularly promising area of investigation is their role as enzyme inhibitors in the field of immuno-oncology.
One of the key targets for this class of compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.[1][2] By inhibiting IDO1, 1,2,5-oxadiazole derivatives can help to restore the body's natural anti-tumor immune response. This guide provides an in-depth comparison of the biological efficacy of a representative 1,2,5-oxadiazole IDO1 inhibitor, Epacadostat, with a standard immunotherapy drug, Pembrolizumab.
Mechanism of Action: Reversing Tumor-Induced Immune Suppression
A fundamental challenge in cancer therapy is overcoming the mechanisms that tumors evolve to evade the immune system. Both IDO1 inhibitors and anti-PD-1 antibodies target critical pathways of this immune evasion, albeit through different mechanisms.
The IDO1 Pathway and its Inhibition by 1,2,5-Oxadiazole Derivatives
Indoleamine 2,3-dioxygenase 1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into kynurenine.[1][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which require this amino acid for their proliferation and function, leading to their anergy or apoptosis.[3]
-
Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which suppress the activity of effector T cells.[1][3]
Collectively, the activation of the IDO1 pathway creates a highly immunosuppressive tumor microenvironment, allowing cancer cells to escape immune surveillance.[1][2]
Epacadostat , a 1,2,5-oxadiazole derivative, is a potent and selective inhibitor of the IDO1 enzyme.[4][5] It competitively binds to IDO1, blocking the conversion of tryptophan to kynurenine.[6] This action is intended to reverse the immunosuppressive effects within the tumor microenvironment by restoring local tryptophan levels and reducing the concentration of immunosuppressive kynurenine metabolites.[7] The ultimate goal is to enhance the proliferation and activation of anti-tumor immune cells, such as T cells and Natural Killer (NK) cells.[7][8]
Caption: Figure 1: IDO1 Signaling Pathway in Tumor Immune Evasion.
The PD-1/PD-L1 Pathway and its Inhibition by Pembrolizumab
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[9][10] PD-1 is an immune checkpoint receptor that, when engaged by its ligands (PD-L1 and PD-L2), delivers an inhibitory signal that dampens T-cell activity.[11][12] Many tumor cells upregulate PD-L1 on their surface as a mechanism to inactivate anti-tumor T cells.[11]
Pembrolizumab works by binding to the PD-1 receptor and blocking its interaction with PD-L1 and PD-L2.[9][13] This "releases the brakes" on the T cells, restoring their ability to recognize and attack cancer cells.[11][12]
Comparative Biological Efficacy
Direct head-to-head comparisons of a 1,2,5-oxadiazole IDO1 inhibitor alone against an anti-PD-1 antibody alone are less common in clinical settings, as the prevailing hypothesis has been that their combination would be synergistic.[14] The rationale is that by inhibiting IDO1, the tumor microenvironment becomes more favorable for T-cell activity, which can then be unleashed by PD-1 blockade.
In Vitro Potency of a Representative 1,2,5-Oxadiazole IDO1 Inhibitor
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported in vitro IC50 values for Epacadostat.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Epacadostat | Human IDO1 | Enzyme Assay | ~10 nM | [8][15][16] |
| Human IDO1 | HeLa Cell-Based Assay | ~71.8 nM | [5][16][17] | |
| Mouse IDO1 | Cell-Based Assay | ~52.4 nM | [16] |
Expertise & Experience: The difference in IC50 values between the enzyme and cell-based assays is expected. The cell-based assay accounts for additional factors such as cell permeability and potential off-target effects, providing a more physiologically relevant measure of the compound's potency in a biological system. The potent, nanomolar IC50 values demonstrate the high affinity of this 1,2,5-oxadiazole derivative for its target.
Clinical Efficacy and Standard of Care in Melanoma
Pembrolizumab is an established standard-of-care treatment for advanced melanoma.[18] Its efficacy as a monotherapy has been demonstrated in numerous clinical trials, leading to its widespread approval.[10]
Combination trials of Epacadostat and Pembrolizumab were initiated with strong preclinical rationale.[14] However, the Phase 3 ECHO-301/KEYNOTE-252 trial, which evaluated the combination in patients with unresectable or metastatic melanoma, did not demonstrate a significant improvement in progression-free survival or overall survival compared to Pembrolizumab alone.[14][19] This outcome has led to a re-evaluation of the clinical strategy for IDO1 inhibition, but it does not diminish the potent biological activity of compounds like Epacadostat at their molecular target.
Experimental Methodologies for Efficacy Assessment
To evaluate the biological efficacy of a novel 1,2,5-oxadiazole derivative as an IDO1 inhibitor, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro HeLa Cell-Based IDO1 Activity Assay
Trustworthiness: This protocol is a self-validating system. It includes a positive control (IFN-γ stimulation without inhibitor) to ensure IDO1 is induced and active, and a vehicle control (e.g., DMSO) to account for any solvent effects. The dose-response curve generated allows for a robust calculation of the IC50 value.
Protocol:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[20] Incubate for 24 hours to allow for cell adherence.
-
IDO1 Induction and Inhibitor Treatment:
-
Prepare serial dilutions of the 1,2,5-oxadiazole test compound in culture medium containing a final concentration of 10 ng/mL human IFN-γ.[21]
-
Include control wells with IFN-γ only (positive control) and a vehicle control (e.g., DMSO) with IFN-γ.[20]
-
Remove the old medium from the cells and add 200 µL of the prepared compound dilutions and controls to the respective wells.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Measurement:
-
Transfer 140 µL of the supernatant from each well to a new 96-well plate.[21]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins.[21]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[20][21]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.[20][21]
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[21]
-
-
Data Acquisition: A yellow color will develop. Immediately read the absorbance at 480 nm using a microplate reader.[20][21]
-
Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ only control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Caption: Figure 2: In Vitro Cell-Based IDO1 Assay Workflow.
In Vivo Pharmacodynamic Assay in a Mouse Tumor Model
Expertise & Experience: This in vivo assay is crucial to demonstrate that the test compound can reach its target in a living organism and exert its biological effect (target engagement). Measuring the Kyn/Trp ratio in both plasma and tumor tissue provides a comprehensive picture of the compound's systemic and local pharmacodynamic activity.
Protocol:
-
Tumor Implantation: Subcutaneously implant CT26 colon carcinoma cells (which express IDO1) into the flank of immunocompetent BALB/c mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the 1,2,5-oxadiazole test compound orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) twice daily for a specified period (e.g., 5 days). Include a vehicle control group.
-
Sample Collection: At a defined time point after the final dose (e.g., 2 hours), collect blood samples via cardiac puncture and harvest the tumors.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Tumor: Homogenize the tumor tissue in an appropriate buffer.
-
-
Metabolite Extraction: Perform a protein precipitation/extraction (e.g., with TCA or methanol) on both plasma and tumor homogenates to extract tryptophan and kynurenine.
-
LC-MS/MS Analysis: Quantify the concentrations of tryptophan and kynurenine in the processed samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the kynurenine/tryptophan (Kyn/Trp) ratio for each sample. Compare the Kyn/Trp ratios in the treated groups to the vehicle control group to determine the dose-dependent reduction in IDO1 activity in vivo.
Caption: Figure 3: In Vivo Pharmacodynamic Assay Workflow.
Conclusion
The 1,2,5-oxadiazole scaffold is a valuable pharmacophore for the development of potent and selective enzyme inhibitors. As exemplified by the IDO1 inhibitor Epacadostat, these compounds can exhibit high biological efficacy at their intended molecular target. While the clinical development of IDO1 inhibitors in combination with checkpoint blockade has faced challenges, the underlying biological rationale remains a compelling area of cancer research.[14] The potent in vitro and in vivo activity of 1,2,5-oxadiazole derivatives underscores their potential as therapeutic agents. Further investigation into the specific biological efficacy of "this compound" is warranted to determine its unique profile and potential applications. The methodologies outlined in this guide provide a robust framework for such an evaluation.
References
- 1. fortislife.com [fortislife.com]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epacadostat - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 10. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 11. keytrudahcp.com [keytrudahcp.com]
- 12. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. annualreviews.org [annualreviews.org]
- 15. selleckchem.com [selleckchem.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 18. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. benchchem.com [benchchem.com]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Cross-Reactivity Profiling of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule that potently and selectively interacts with its intended target is the cornerstone of a successful therapeutic. Conversely, promiscuous compounds that engage with multiple, unintended off-targets can lead to unforeseen side effects, toxicity, and costly late-stage clinical failures.[1][2] This guide provides a strategic and in-depth approach to the cross-reactivity profiling of a novel investigational compound, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide.
The 1,2,5-oxadiazole scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4][5] For instance, derivatives of the related benzo[c][6][7][8]oxadiazole have been developed as potent inhibitors of programmed death-ligand 1 (PD-L1) and indoleamine-2,3-dioxygenase 1 (IDO1), highlighting the potential of this chemical class to interact with key biological targets.[9][10] Given this precedent, a thorough investigation into the selectivity of this compound is not just a precautionary measure but a critical step in elucidating its therapeutic potential and safety profile.
This guide will delineate a tiered, multi-faceted strategy for profiling, from initial in silico predictions to broad in vitro screening and deeper mechanistic studies. The methodologies described herein are designed to provide a comprehensive understanding of the compound's interactions across the proteome, enabling informed decisions in the progression of a drug discovery program.
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach to cross-reactivity profiling is the most efficient and cost-effective strategy. This involves starting with broad, predictive methods and progressively moving towards more focused and resource-intensive experimental validations.
Caption: A tiered strategy for cross-reactivity profiling.
Tier 1: In Silico Off-Target Profiling
Before embarking on expensive and time-consuming wet lab experiments, computational methods can provide a cost-effective initial assessment of potential off-target liabilities.[1][11] These approaches leverage the chemical structure of this compound to predict its interactions with a vast array of biological targets based on machine learning models and large databases of known compound-protein interactions.[2][12]
Methodologies:
-
Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) predict off-targets by comparing the chemical similarity of the query compound to ligands with known bioactivities.[2]
-
Machine Learning Models: More sophisticated approaches use multi-task graph neural networks trained on extensive compound-protein interaction data to predict a compound's off-target profile from its structure alone.[1]
-
Molecular Docking: While more computationally intensive, docking the compound into the crystal structures of known off-targets can provide structural hypotheses for potential interactions.[11]
Expected Outcome: A prioritized list of potential off-targets (e.g., specific kinases, GPCRs, ion channels) that warrant further investigation in experimental assays. This allows for a more targeted and cost-effective design of in vitro screening panels.
Tier 2: Broad Panel In Vitro Screening
The cornerstone of experimental cross-reactivity profiling is screening the compound against large, well-curated panels of biological targets.[11] Several contract research organizations (CROs) offer comprehensive services in this area, providing access to hundreds of assays that would be impractical to establish in-house.
Comparison of Broad Panel Screening Services
| Panel Type | Description | Key Providers | Typical Assays | Rationale for this compound |
| Safety Pharmacology Panels | A broad selection of targets historically associated with adverse drug reactions.[13][14][15] | Eurofins Discovery (SafetyScreen™), Charles River, Evotec | Radioligand binding assays and functional assays for GPCRs, ion channels, transporters, and enzymes. | Essential for early de-risking and identifying potential liabilities that could lead to cardiovascular, CNS, or other organ system toxicities.[14][16] |
| Kinase Panels | Screens against a large portion of the human kinome (over 500 kinases).[7][17][18] | Reaction Biology (KinomeScan™), Pharmaron, BPS Bioscience, AssayQuant | Biochemical assays (e.g., TR-FRET, ADP-Glo) to measure direct inhibition of kinase activity.[17][19] | Kinases are a large and structurally related family of enzymes, making off-target inhibition a common issue.[12][18] Given the nitrogen-rich heterocyclic nature of the compound, kinase activity is a plausible off-target interaction. |
| Receptorome Screening | Comprehensive profiling against a wide array of receptors, particularly G-protein coupled receptors (GPCRs).[6][8][20] | Eurofins Discovery (SAFETYscan®), NIMH PDSP | Radioligand binding assays to assess affinity for a diverse set of receptors. | Uncovering interactions with the receptorome can provide mechanistic insights into both desired effects and potential side effects.[20][21][22] |
Experimental Workflow: Kinase Panel Screening
A typical workflow for kinase panel screening involves an initial single-concentration screen to identify "hits," followed by dose-response curves to determine the potency (IC50) of inhibition for those hits.
Caption: A standard workflow for kinase selectivity profiling.
Tier 3: Focused Mechanistic and Functional Assays
Hits identified in broad panel screens must be validated and further characterized. This involves moving from simple binding or biochemical assays to more complex functional assays that can determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Methodologies:
-
IC50/EC50 Determination: Confirms the potency of the interaction identified in the primary screen using a multi-point dose-response curve.
-
Functional Assays: For a GPCR hit, this could involve measuring second messenger mobilization (e.g., cAMP or calcium flux). For an ion channel, patch-clamp electrophysiology would be the gold standard.
-
Cell-Based Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA®) can confirm that the compound binds to its off-target in a cellular context.[23]
Tier 4: Cellular and Proteomic Profiling
For compounds that progress, a deeper understanding of their global cellular effects is beneficial. These advanced techniques provide an unbiased view of a compound's interactions within the native cellular environment.
Methodologies:
-
Chemical Proteomics: This powerful technique uses affinity-based probes or activity-based protein profiling (ABPP) to identify the direct binding partners of a compound from a complex cell lysate.[23][24] It provides a comprehensive and unbiased view of both on- and off-target engagement.[24]
-
Phosphoproteomics: For compounds that inhibit kinases, phosphoproteomics can be used to assess the downstream consequences of on- and off-target kinase inhibition by quantifying changes in protein phosphorylation across the proteome.[17]
Detailed Experimental Protocol: Radioligand Binding Assay
This protocol provides a generalized example for a competitive radioligand binding assay, a common format in safety pharmacology panels.
Objective: To determine the affinity of this compound for a specific receptor (e.g., Adrenergic Alpha-1A receptor).
Materials:
-
Test Compound: this compound, dissolved in DMSO.
-
Radioligand: e.g., [3H]-Prazosin (a known high-affinity ligand for the Alpha-1A receptor).
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the human Adrenergic Alpha-1A receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Phentolamine).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final concentrations might range from 10 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations OR non-specific binding control OR buffer alone (for total binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding by the test compound at each concentration relative to the total binding and non-specific binding controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).
-
Conclusion
The cross-reactivity profile of this compound is a critical dataset that will define its future as a potential therapeutic agent. By employing a systematic, tiered approach—from predictive in silico modeling to broad in vitro panels and deep proteomic analysis—researchers can build a comprehensive understanding of the compound's selectivity. This knowledge is indispensable for mitigating risks, explaining potential toxicities, and ultimately guiding the optimization of a safe and effective drug candidate.[13][25] Early and thorough profiling is not a hurdle but an essential and value-adding component of the drug discovery process.[26]
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Screening the receptorome: an efficient approach for drug discovery and target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. Screening the receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Safety Pharmacology - Creative Biolabs [creative-biolabs.com]
- 16. Safety Pharmacology - IITRI [iitri.org]
- 17. pharmaron.com [pharmaron.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Portico [access.portico.org]
- 21. Screening the receptorome reveals molecular targets responsible for drug-induced side effects: focus on 'fen-phen' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds: a novel approach for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 24. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
A Comparative Benchmarking Guide to 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide: A Putative Novel IDO1 Inhibitor
Abstract
The strategic targeting of metabolic pathways that suppress anti-tumor immunity is a cornerstone of modern immuno-oncology. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a critical checkpoint in this process, facilitating tumor immune escape by catabolizing tryptophan and producing immunosuppressive kynurenine metabolites.[1][2][3] While several IDO1 inhibitors have been developed, the search for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties continues. This guide introduces 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide (hereafter designated Compound X ), a novel molecule featuring a 1,2,5-oxadiazole (furazan) core, a scaffold known for its diverse biological activities.[4] We present a comprehensive benchmarking framework comparing Compound X against two clinically evaluated IDO1 inhibitors, Epacadostat and Navoximod , providing the scientific community with robust, validated protocols for its evaluation.
Introduction: The Rationale for Targeting the IDO1 Pathway
The IDO1 enzyme is a heme-containing protein that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[2][5] In the tumor microenvironment (TME), IDO1 expression is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[5][6] This heightened enzymatic activity leads to two primary immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of Trp starves effector T cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[1][5]
-
Kynurenine Accumulation: The accumulation of kynurenine (Kyn) and its downstream metabolites actively promotes the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) and induces apoptosis in effector T cells, further crippling the anti-tumor immune response.[1][3][7]
By inhibiting IDO1, the concentrations of Trp and Kyn in the TME can be normalized, thereby restoring T-cell function and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[7][8] This mechanism provides a strong rationale for developing novel IDO1 inhibitors like Compound X.
Benchmarking Comparators
To rigorously assess the potential of Compound X, we have selected two well-characterized IDO1 inhibitors as benchmarks:
-
Epacadostat (INCB024360): A potent, selective, and reversible competitive inhibitor of IDO1 with an IC50 of approximately 10 nM in cellular assays.[8][9][10] It has been extensively evaluated in numerous clinical trials.[11][12][13]
-
Navoximod (GDC-0919): An orally bioavailable small-molecule inhibitor of IDO1 with a cellular potency (EC50) of 70 nM.[14] It has also been the subject of clinical investigation, both as a monotherapy and in combination with other agents.[14][15][16]
This guide will detail the head-to-head comparison of Compound X with these established agents across a tiered system of biochemical and cell-based assays.
Experimental Design & Methodologies
The causality behind our experimental design is to progress from a direct, molecular-level interaction (biochemical assay) to a more complex, biologically relevant system (cell-based and co-culture assays). This tiered approach ensures that a compound's activity is not an artifact of a cell-free system and translates into a functional cellular outcome.
Workflow for IDO1 Inhibitor Benchmarking
Caption: Tiered experimental workflow for inhibitor validation.
Protocol: Biochemical IDO1 Enzyme Inhibition Assay
This assay quantifies the direct inhibition of recombinant human IDO1 enzyme activity. The protocol is adapted from commercially available kits and standard biochemical practices.[17][18]
-
Principle: Recombinant IDO1 catalyzes the conversion of L-Trp to N-formylkynurenine (NFK). The reaction rate is measured by monitoring the increase in absorbance at 321 nm, which corresponds to the formation of NFK.[9]
-
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (L-Trp)
-
Assay Buffer (50 mM Potassium Phosphate, pH 6.5)
-
Cofactors: Methylene Blue, Ascorbic Acid
-
Catalase
-
Test Compounds (Compound X, Epacadostat, Navoximod) dissolved in DMSO
-
96-well UV-transparent microplate
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 20 nM IDO1 enzyme, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[9]
-
Add 1 µL of test compound dilutions (in DMSO) to respective wells of the microplate. Include "DMSO only" controls.
-
Dispense 100 µL of the reaction mixture into each well.
-
Initiate the reaction by adding 100 µL of 2 mM L-Trp solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 321 nm every 60 seconds for 30 minutes at room temperature.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol: Cell-Based Kynurenine Production Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a relevant cellular context, accounting for cell permeability and intracellular target engagement.[5][6][19]
-
Principle: The human ovarian cancer cell line SKOV-3 is stimulated with IFN-γ to induce high levels of endogenous IDO1 expression.[6] The activity of IDO1 is then determined by measuring the concentration of its product, kynurenine, secreted into the cell culture medium.
-
Materials:
-
SKOV-3 cell line
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IFN-γ
-
Test Compounds (Compound X, Epacadostat, Navoximod)
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
-
Procedure:
-
Seed SKOV-3 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing 100 ng/mL IFN-γ and serial dilutions of the test compounds. Include "vehicle only" and "no IFN-γ" controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully collect 100 µL of supernatant from each well.
-
Add 50 µL of 30% (w/v) TCA to each supernatant sample, incubate at 65°C for 15 minutes to convert NFK to Kyn, and then centrifuge to pellet protein.[20]
-
Transfer 100 µL of the cleared supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well, and incubate at room temperature for 10 minutes. A yellow color will develop.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of kynurenine to quantify the amount produced in each well.
-
Calculate IC50 values as described for the biochemical assay.
-
Protocol: T-Cell Activation Rescue Co-Culture Assay
This functional assay mimics the TME to determine if IDO1 inhibition can reverse the suppression of T-cell activation.[5][6][21]
-
Principle: IDO1-expressing SKOV-3 cells suppress the activation of Jurkat T-cells. An effective IDO1 inhibitor will block kynurenine production, thereby "rescuing" the T-cells and restoring their ability to activate and secrete cytokines like IL-2 upon stimulation.
-
Materials:
-
All materials from the cell-based assay.
-
Jurkat T-cell line.
-
Staphylococcal enterotoxin B (SEB) or PHA for T-cell stimulation.
-
Human IL-2 ELISA kit.
-
-
Procedure:
-
Plate and treat SKOV-3 cells with IFN-γ and test compounds as described in the cell-based assay (Steps 1-2).
-
After 24 hours of pre-treatment, add Jurkat cells to each well at a 5:1 (Jurkat:SKOV-3) ratio.
-
Add a T-cell stimulant (e.g., 1 µg/mL SEB).
-
Co-culture the cells for an additional 48 hours.
-
Collect the culture supernatant and measure the concentration of secreted IL-2 using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 for T-cell rescue.
-
Comparative Performance Data
The following table summarizes the expected performance of Compound X relative to the established benchmarks, Epacadostat and Navoximod. (Note: Data for Compound X is hypothetical and for illustrative purposes to demonstrate the application of the described protocols.)
| Parameter | Compound X (Hypothetical) | Epacadostat | Navoximod |
| Target | IDO1 | IDO1 | IDO1 |
| Mechanism of Action | Putative Competitive Inhibitor | Competitive Inhibitor[7][11] | Competitive Inhibitor[15] |
| Biochemical IC50 | 15 nM | ~10 nM[8][9] | ~90 nM (MLR assay)[14] |
| Cellular IC50 (Kynurenine) | 25 nM | ~10 nM[10] | 70 nM[14] |
| T-Cell Rescue EC50 (IL-2) | 40 nM | ~50 nM[5] | ~100 nM[14] |
| Selectivity vs. IDO2/TDO | High (To be determined) | >1000-fold vs. IDO2/TDO[10] | Also inhibits TDO[15] |
Mechanistic Visualization: The IDO1 Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism of its inhibition.
Caption: Mechanism of IDO1-mediated immunosuppression and inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound (Compound X) as a novel IDO1 inhibitor. The tiered experimental approach, progressing from biochemical potency to cellular activity and functional immune rescue, offers a robust method for benchmarking its performance against established clinical candidates like Epacadostat and Navoximod.
The hypothetical data presented suggests that Compound X possesses promising, on-target activity comparable to Epacadostat. The critical next steps for any research program investigating this molecule would be:
-
Confirming Direct Target Engagement: Utilizing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to the IDO1 enzyme.
-
Selectivity Profiling: Testing Compound X against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to establish its selectivity profile, a key differentiator from compounds like Navoximod.[10][15]
-
In Vivo Efficacy: Evaluating the compound in syngeneic mouse tumor models to confirm that the observed in vitro activity translates to tumor growth inhibition and modulation of the tumor microenvironment.[9]
The 1,2,5-oxadiazole scaffold represents an intriguing chemical space for the development of next-generation immuno-oncology agents. The methodologies outlined herein provide a clear and validated path for the rigorous assessment of such novel candidates.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 11. Epacadostat - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Oxadiazole Isomers: A Comparative Analysis of Pharmacokinetic Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Oxadiazoles in Medicinal Chemistry
Oxadiazoles, a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1] Among the four possible regioisomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), the 1,2,4- and 1,3,4-isomers are the most stable and widely incorporated into drug candidates due to their robust chemical nature and favorable pharmacological profiles.[2][3][4] A primary application of the oxadiazole ring is as a bioisosteric replacement for metabolically labile ester and amide functionalities.[5][6][7] This substitution can profoundly enhance a molecule's metabolic stability, modulate its physicochemical properties, and ultimately improve its pharmacokinetic (PK) profile.
However, the isomeric form of the oxadiazole ring is not an interchangeable design element. The precise arrangement of the heteroatoms within the 1,2,4- and 1,3,4-scaffolds creates distinct electronic and steric environments. These differences translate into significant, and often predictable, variations in absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of 1,2,4- and 1,3,4-oxadiazole isomers, grounded in experimental data, to empower drug discovery teams to make more informed decisions in lead optimization.
The Physicochemical Foundation: Why Isomer Choice Dictates Pharmacokinetic Fate
The divergent pharmacokinetic behaviors of 1,2,4- and 1,3,4-oxadiazoles are not arbitrary; they are a direct consequence of their fundamental differences in electronic structure. The positioning of the nitrogen atoms alters the ring's overall charge distribution, dipole moment, and capacity to act as a hydrogen bond acceptor.[5][8]
-
1,2,4-Oxadiazole: The arrangement of nitrogens in the 1,2,4-isomer results in a different distribution of electron density compared to its 1,3,4-counterpart.
-
1,3,4-Oxadiazole: This isomer possesses a more symmetrical charge distribution, which generally leads to a lower dipole moment. This seemingly subtle difference has a cascading effect on properties like lipophilicity and solubility.[5]
These electronic distinctions directly influence how the molecule interacts with its environment, from water molecules to metabolic enzymes and protein targets. As a comprehensive study from AstraZeneca demonstrated, these differences are not merely theoretical but are consistently observed in matched molecular pair analysis.[5][8]
A Head-to-Head Comparison of Key Pharmacokinetic Parameters
The decision to use a 1,2,4- versus a 1,3,4-oxadiazole can be a critical turning point in a drug discovery campaign. Below is a comparative analysis of their performance across key ADME parameters.
A. Physicochemical Properties: Solubility and Lipophilicity
The interplay between solubility and lipophilicity is fundamental to oral bioavailability. A compound must be soluble enough to dissolve in the gastrointestinal tract but lipophilic enough to permeate the gut wall.
-
Lipophilicity (LogD): This is one of the most dramatic points of divergence. The 1,3,4-oxadiazole isomer is almost invariably less lipophilic than its 1,2,4-counterpart.[5] In a large-scale analysis of matched pairs, the 1,3,4-isomer consistently demonstrated a logD value that was an order of magnitude lower.[5][8] This is attributed to its lower dipole moment and different hydrogen bonding capabilities.
-
Aqueous Solubility: Correspondingly, the 1,3,4-oxadiazole isomer generally exhibits significantly higher aqueous solubility.[2][3][5][8] This is a highly desirable trait, as poor solubility is a frequent cause of compound attrition.
Field Insight: For discovery programs struggling with high lipophilicity and poor solubility, switching from a 1,2,4- to a 1,3,4-oxadiazole bioisostere is a rational and often successful strategy to improve these foundational properties without requiring a major scaffold redesign.
B. Metabolism and Clearance
Metabolic stability is paramount for achieving sufficient drug exposure and a desirable dosing regimen. The oxadiazole core is employed specifically to mitigate the rapid hydrolysis of esters and amides.
-
Metabolic Stability: The 1,3,4-oxadiazole isomer is generally associated with greater metabolic stability in both liver microsomes and hepatocytes compared to the 1,2,4-isomer.[5][6] The electron-deficient nature of the 1,3,4-ring makes it more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2][3]
-
CYP Inhibition: While compound-specific, the differing electronic profiles can also lead to different interactions with the active sites of CYP enzymes. The AstraZeneca study noted measurable differences in CYP inhibition profiles between the isomers.[5]
Field Insight: When a lead compound suffers from high intrinsic clearance (CLint), the 1,3,4-oxadiazole should be considered the default choice for an amide/ester bioisostere. Its superior metabolic stability can directly translate to lower in vivo clearance and improved half-life.
C. Safety and Toxicity
Early assessment of potential safety liabilities is crucial. One of the most important off-target interactions to monitor is the inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.
-
hERG Inhibition: The 1,3,4-oxadiazole isomer displays a markedly improved hERG safety profile, with significantly lower inhibition potential compared to the 1,2,4-isomer.[5][8] This is a critical advantage, as hERG liability is a common and serious hurdle in drug development.
Quantitative Data Summary: A Matched-Pair Analysis
The following table summarizes data adapted from a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs, illustrating the quantitative differences in key pharmacokinetic properties.[5]
| Property | 1,2,4-Oxadiazole Isomer (Example Pair) | 1,3,4-Oxadiazole Isomer (Example Pair) | General Trend Advantage |
| Lipophilicity (LogD7.4) | 3.5 | 2.5 | 1,3,4-Oxadiazole |
| Aqueous Solubility (µM) | 15 | 150 | 1,3,4-Oxadiazole |
| Metabolic Stability (HLM CLint, µL/min/mg) | 50 | 10 | 1,3,4-Oxadiazole |
| hERG Inhibition (IC50, µM) | 5 | >30 | 1,3,4-Oxadiazole |
Standard Operating Protocols for Isomer Evaluation
To ensure robust and reproducible data for decision-making, standardized in vitro ADME assays are indispensable.[9][10] These assays should be conducted as early as possible in the discovery cascade to guide medicinal chemistry efforts effectively.[11]
Protocol 1: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay provides a measure of intrinsic clearance (CLint) by phase I metabolic enzymes (primarily CYPs).[12] It is a cost-effective, high-throughput method to rank compounds based on their susceptibility to oxidative metabolism, which is a primary route of elimination for many drugs.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a final concentration of 1 µM in the incubation mixture.
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: The rate of disappearance of the parent compound is determined by plotting the natural log of the peak area ratio against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Protocol 2: Determination of Lipophilicity (LogD7.4)
Causality: LogD at physiological pH (7.4) is a critical determinant of a compound's solubility, permeability, plasma protein binding, and off-target effects.[13] This assay quantifies the compound's preference for a lipid versus an aqueous environment.
Methodology:
-
System Preparation: Use a two-phase system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The two phases should be pre-saturated with each other.
-
Compound Addition: Add a known amount of the test compound stock solution to a vial containing a defined volume of the octanol/PBS system.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the octanol and the aqueous layers.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).
Conclusion: Strategic Isomer Selection as a Tool for Risk Mitigation
The evidence overwhelmingly indicates that 1,2,4- and 1,3,4-oxadiazole isomers possess distinct and predictable pharmacokinetic profiles. The 1,3,4-oxadiazole scaffold consistently provides advantages in lower lipophilicity, higher aqueous solubility, enhanced metabolic stability, and a lower risk of hERG-related cardiotoxicity.[5][8] This makes it an exceptionally powerful tool for medicinal chemists to address common ADME liabilities during lead optimization.
The principle that "all bioisosteres are not created equal" is vividly illustrated by this comparison.[14][15] The choice of an oxadiazole isomer should not be an afterthought but a deliberate, data-driven decision. By integrating the insights from comparative structural analysis with a robust platform of in vitro ADME assays, drug discovery programs can more efficiently design molecules with a higher probability of clinical success, thereby reducing the high attrition rates that plague pharmaceutical development.[16]
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpbsci.com [jpbsci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. criver.com [criver.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. vectorb2b.com [vectorb2b.com]
- 12. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 13. mdpi.com [mdpi.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide
As researchers and scientists at the forefront of drug discovery, our commitment extends beyond innovation to the core principles of safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, demand a rigorous, informed, and cautious approach. In the absence of specific waste disposal literature for this compound, this guide provides a comprehensive operational plan based on its chemical structure, the known hazards of analogous compounds, and established best practices for hazardous waste management.
The structural features of this compound—namely, a nitrogen-rich oxadiazole ring—suggest that it should be treated as a reactive and potentially energetic compound. Improper disposal could lead to the formation of toxic nitrogen oxides (NOx) upon decomposition and may present other unforeseen hazards. Therefore, this compound and any materials contaminated with it must be managed as hazardous waste.[1][2]
This guide is designed to provide you with the essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Waste Characterization
Before beginning any disposal procedure, a thorough hazard assessment is critical. Based on its structure, this compound should be presumed to have the following hazardous characteristics until proven otherwise:
-
Reactivity: The high nitrogen content of the oxadiazole ring suggests potential instability, especially at elevated temperatures or in the presence of strong oxidizing agents.[2] Such compounds can be energetic and may decompose vigorously.
-
Toxicity: While specific toxicological data is unavailable, many small molecule amine and amide derivatives used in drug development have biological activity and should be handled as toxic.
-
Environmental Hazard: The environmental fate of this compound is unknown. Therefore, it must be prevented from entering the sanitary sewer system or general waste.[3][4]
Due to these potential hazards, all waste containing this compound must be classified and handled as hazardous chemical waste.
Personal Protective Equipment (PPE) and Safety Precautions
Strict adherence to safety protocols is paramount. When handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes of solutions and sublimation of the solid compound. A face shield offers broader protection. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against dermal absorption. Double-gloving is recommended for handling highly hazardous compounds.[6] |
| Body Protection | A lab coat, and for larger quantities, a chemically resistant apron or coveralls. | Protects the body from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For significant spill cleanup, a respirator (e.g., N95 or higher) may be necessary.[7] | Minimizes the risk of inhaling airborne particles of the compound. |
Waste Segregation and Containment
Proper segregation is a cornerstone of safe laboratory waste management.[8][9] The following segregation protocol must be followed for all waste streams containing this compound.
Waste Stream Decision Workflow
Caption: Waste disposal workflow for this compound.
Step-by-Step Segregation and Containment Protocol:
-
Identify the Waste Stream: Determine if the waste is solid or liquid.
-
Solid Waste: Includes excess solid compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels.
-
Liquid Waste: Includes reaction mixtures, mother liquors from crystallization, and solvent rinses from glassware.
-
-
Use Designated Waste Containers:
-
For solid waste , use a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
-
For liquid waste , use a dedicated, compatible (e.g., borosilicate glass or high-density polyethylene) container with a secure screw cap.[8] Ensure the container is labeled as "Hazardous Waste."
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "this compound."
-
An estimate of the concentration and the solvent system (for liquid waste).
-
The date of accumulation.
-
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from heat sources and incompatible materials, particularly strong oxidizing agents.
Decontamination and Glassware Cleaning
Proper decontamination of all surfaces and glassware is crucial to prevent cross-contamination and unintended exposure.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: As soon as possible after use, rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound.[10] Collect this initial rinse as hazardous liquid waste.
-
Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water.[11] Use appropriate brushes to scrub all surfaces.
-
Acid and Water Rinses:
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Final Disposal Procedure
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.
Step-by-Step Final Disposal Protocol:
-
Container Management: Do not overfill waste containers. Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[8]
-
Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's and local regulations), arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[12]
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][3]
By adhering to these procedures, you contribute to a safe and compliant research environment. The principles of proactive waste management and rigorous adherence to safety protocols are indispensable in the field of drug development.
References
- 1. needle.tube [needle.tube]
- 2. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. hsa.ie [hsa.ie]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 11. watersciences.unl.edu [watersciences.unl.edu]
- 12. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
